2,6-Diazaspiro[3.4]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,7-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-3-6(1)4-8-5-6/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPIFHNJGOJJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594997 | |
| Record name | 2,6-Diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-13-0 | |
| Record name | 2,6-Diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octane: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diazaspiro[3.4]octane is a saturated heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis. Furthermore, this guide explores its role as a key building block in the development of potent and selective ligands, particularly for the dopamine D3 receptor and the PI3K/AKT/mTOR signaling pathway.
Core Properties of this compound and its Derivatives
The fundamental properties of the parent this compound and its common derivatives are summarized below. These tables provide a quick reference for researchers working with this scaffold.
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Melting Point (°C) |
| This compound Dihydrochloride | 1630906-93-2 | C₆H₁₄Cl₂N₂ | 185.09 | Solid | Not Available | Not Available |
| tert-Butyl this compound-2-carboxylate | 885270-84-8 | C₁₁H₂₀N₂O₂ | 212.29 | Solid | 301.3 at 760 mmHg[1] | Not Available |
| 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 | C₇H₁₄N₂ | 126.20 | Colorless liquid or solid[2] | Not Available | Not Available |
| 6-Methyl-2,6-diazaspiro[3.4]octane | 135380-24-4 | C₇H₁₄N₂ | 126.20 | Not Available | Not Available | Not Available |
| 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | Not Available | C₂₅H₂₈N₄O₅ | 464.52 | White solid | Not Available | 165-166[3] |
Spectroscopic Data
Predicting the spectroscopic data for the parent this compound is based on the analysis of its derivatives and fundamental principles of spectroscopy.
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the azetidine and pyrrolidine rings. The chemical shifts will be influenced by the nitrogen atoms and the spirocyclic structure.
¹³C NMR (Carbon NMR)
The carbon NMR spectrum will display distinct signals for the different carbon environments within the molecule. The spiro carbon atom will have a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the cleavage of the C-N and C-C bonds within the rings.
Experimental Protocols
The synthesis of this compound typically involves a multi-step process, often starting with the construction of a protected derivative, followed by deprotection. Below is a representative experimental protocol for the synthesis of a key intermediate, tert-butyl this compound-2-carboxylate, which can then be deprotected to yield the parent compound.
Synthesis of tert-Butyl this compound-2-carboxylate
This protocol is adapted from methodologies described in the literature for the synthesis of similar diazaspirocyclic compounds.
Materials:
-
1-Boc-azetidin-3-one
-
(Triphenylphosphoranylidene)acetic acid ethyl ester
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Step 1: Wittig Reaction. To a solution of 1-Boc-azetidin-3-one in DCM, add (triphenylphosphoranylidene)acetic acid ethyl ester. Stir the reaction mixture at room temperature overnight. After completion, concentrate the reaction mixture and purify by column chromatography to yield ethyl 2-(1-Boc-azetidin-3-ylidene)acetate.
-
Step 2: Michael Addition. Dissolve the product from Step 1 in methanol and add benzylamine. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure.
-
Step 3: Reductive Amination and Cyclization. Dissolve the crude product from Step 2 in DCM and add sodium triacetoxyborohydride. Stir the reaction at room temperature for 12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate.
-
Step 4: Deprotection. Dissolve the protected compound in methanol and add a catalytic amount of palladium on carbon. Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through celite and concentrate the filtrate to obtain tert-butyl this compound-2-carboxylate.
Final Deprotection to this compound:
The Boc-protected intermediate can be deprotected using standard conditions, such as treatment with a strong acid like trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, to yield the desired this compound, which can be isolated as its salt.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant promise as modulators of key biological targets, particularly the dopamine D3 receptor and the PI3K/AKT/mTOR signaling pathway.
Dopamine D3 Receptor Antagonism
The dopamine D3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the limbic regions of the brain and is implicated in reward, motivation, and emotion. Dysregulation of D3 receptor signaling is associated with various neuropsychiatric disorders, including schizophrenia and substance use disorder.[4] this compound-based compounds have been developed as potent and selective D3 receptor antagonists.[4][5]
The canonical signaling pathway of the D3 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Antagonists of the D3 receptor block the binding of dopamine, thereby preventing this signaling cascade.
Caption: Dopamine D3 Receptor Signaling Pathway and Antagonism.
PI3K/AKT/mTOR Signaling Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers.[7] Certain this compound derivatives have been identified as modulators of this pathway, suggesting their potential as anti-cancer agents.[3] These compounds can inhibit the activity of PI3K, a key upstream kinase in the pathway.
Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of AKT, leading to the downstream inhibition of mTOR and its effectors, ultimately resulting in decreased cell proliferation and survival.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Conclusion
This compound represents a valuable and versatile scaffold in modern drug discovery. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of biologically active molecules. The data and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the full potential of this promising chemical entity in the design of next-generation therapeutics. The continued investigation of this compound and its derivatives is poised to yield novel drug candidates for a variety of diseases.
References
- 1. tert-Butyl this compound-2-carboxylate | 885270-84-8 [sigmaaldrich.com]
- 2. 2-Methyl-2,6-diazaspiro(3.4)octane | C7H14N2 | CID 15107450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Physicochemical Profile of 2,6-Diazaspiro[3.4]octane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold, 2,6-diazaspiro[3.4]octane, has emerged as a significant structural motif in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity. This guide provides an in-depth overview of the physicochemical characteristics of the this compound core and its derivatives, alongside detailed experimental protocols and relevant biological pathway visualizations to support researchers in drug discovery and development.
Core Physicochemical Characteristics
The physicochemical properties of the unsubstituted this compound are not extensively reported in publicly available literature. However, data for several of its derivatives provide valuable insights into the characteristics of this scaffold. The following tables summarize the available quantitative data for the core structure and its substituted analogues.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Property | This compound (unsubstituted) | 2-Methyl-2,6-diazaspiro[3.4]octane | 6-Methyl-2,6-diazaspiro[3.4]octane | tert-Butyl this compound-2-carboxylate |
| Molecular Formula | C₆H₁₂N₂ | C₇H₁₄N₂[1][2] | C₇H₁₄N₂[2] | C₁₁H₂₀N₂O₂ |
| Molecular Weight ( g/mol ) | 112.17 | 126.20[1][2] | 126.20[2] | 212.29 |
| Boiling Point (°C) | Data not available | 177.5 at 760 mmHg[3] | Data not available | 301.3 at 760 mmHg |
| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available |
| logP | Data not available | -0.0885[1][2] | -0.0885[2] | 0.7 |
| pKa | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
| Topological Polar Surface Area (TPSA) | Data not available | 15.27 Ų[1][2] | 15.27 Ų[2] | 41.6 Ų |
| Hydrogen Bond Acceptors | 2 | 2[1][2] | 2[2] | 2 |
| Hydrogen Bond Donors | 2 | 1[1][2] | 1[2] | 1 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of this compound derivatives. Below are methodologies cited in the literature for key synthetic and analytical experiments.
Synthesis of Orthogonally Protected this compound Analogues
A reliable and efficient synthesis of orthogonally protected this compound systems is critical for their use as versatile building blocks in medicinal chemistry. A previously published six-step synthesis provides a scalable route to gram quantities of these compounds[4][5].
General Procedure:
The synthesis of benzyl-protected this compound follows a strategy involving a TFA-catalyzed 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and an appropriate acrylate[4]. This cycloaddition leads to the formation of the pyrrolidine ring. Subsequent steps involve functional group manipulations to construct the azetidine ring and introduce orthogonal protecting groups, such as a Boc group. The Boc group can be cleaved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, allowing for functionalization of the azetidine nitrogen. Conversely, the benzyl group can be removed by hydrogenolysis to enable functionalization at the other nitrogen atom[4].
Synthesis of Nitrofuran Derivatives of this compound
The synthesis of nitrofuran derivatives based on the this compound core has been explored for the development of potent antitubercular agents[6][7].
General Procedure:
The synthesis starts from a readily available this compound building block. A one-pot deprotection-acylation protocol is often employed. For instance, a Boc-protected derivative can be deprotected and subsequently acylated with a 5-nitrofuroyl chloride to yield the final nitrofuran derivative[6].
Analytical Characterization
Standard analytical techniques are used to characterize the synthesized this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the structure of the synthesized compounds. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak as the internal standard[6].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight of the synthesized compounds[6].
-
Chromatography: Analytical thin-layer chromatography (TLC) on silica gel plates is used to monitor reaction progress. Column chromatography on silica gel is employed for the purification of the final products[6].
-
Melting Point: The melting points of solid derivatives are determined using a melting point apparatus[6].
Signaling Pathway and Experimental Workflow Visualization
Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The following diagram illustrates the canonical signaling pathway of CDK2 and the point of inhibition by these compounds.
Caption: CDK2 Signaling Pathway Inhibition by this compound Derivatives.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for synthesis and analysis of this compound derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical [ichemical.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. mdpi.com [mdpi.com]
- 7. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane core is a compelling structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique platform for the development of novel therapeutics targeting a wide range of diseases. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, synthetic methodologies, and biological significance of this compound and its derivatives.
Core Identifiers and Physicochemical Properties
While the parent this compound is often utilized in its salt or protected forms, several key derivatives are commercially available and extensively documented. The identifiers and properties of these compounds are crucial for researchers in sourcing and applying these building blocks.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound dihydrochloride | 1630906-93-2 | C₆H₁₄Cl₂N₂ | 185.09 | ≥97%[1] |
| tert-Butyl this compound-2-carboxylate | 885270-84-8 | C₁₁H₂₀N₂O₂ | 212.29 | 95% |
| tert-Butyl this compound-6-carboxylate | 885270-86-0 | C₁₁H₂₀N₂O₂ | 212.29 | |
| 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 | C₇H₁₄N₂ | 126.20 | ≥97%[2] |
Table 1: Key Identifiers and Properties of this compound Derivatives
Experimental Protocols: Synthesis of this compound Derivatives
The synthesis of functionalized this compound scaffolds is a critical step in their application for drug discovery. A notable example is the preparation of various antitubercular agents, for which detailed experimental procedures have been published.
General Procedure for the Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-8-(substituted)-2,6-diazaspiro[3.4]octane derivatives:
A common synthetic route involves the initial preparation of a protected this compound core, which is then further functionalized. For instance, the synthesis of 2-tert-Butoxycarbonyl-6-benzyl-N-(cyclopropylmethyl)-2,6-diazaspiro[3..4]octane-8-carboxamide was achieved from 2-(tert-Butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate. The synthesis of the dicarboxylate precursor is carried out by reacting tert-butyl 3-oxazetidine-1-carboxylate with triethylphosphonoacetate in the presence of sodium hydride.
Further elaboration of these core structures allows for the introduction of diverse functionalities, leading to a wide array of derivatives for biological screening. For example, the synthesis of 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide is accomplished by deprotection of the Boc group followed by acylation with 5-nitro-2-furoyl chloride.
NMR Data for a Representative Derivative:
For 2-tert-Butoxycarbonyl-6-benzyl-8-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2,6-diazaspiro[3.4]octane, the following NMR data has been reported:
-
¹H NMR (300 MHz, CDCl₃): δ 7.39–7.16 (m, 5H), 3.91 (dd, J = 41.5, 8.6 Hz, 2H), 3.69 (q, J = 12.8 Hz, 2H), 3.57–3.41 (m, 3H), 2.04–1.86 (m, 1H), 1.38 (s, 9H), 1.00–0.94 (m, 4H).[3]
-
¹³C NMR (75 MHz, DMSO-d₆): δ 156.29, 138.23, 128.69, 128.42, 127.27, 79.68, 64.71, 59.87, 53.40, 45.16, 43.19, 28.30, 8.08, -0.05.[3]
Biological Significance and Signaling Pathways
The this compound scaffold is a key component in a variety of biologically active molecules. Its presence has been noted in compounds developed as antitubercular and antimalarial agents, as well as modulators of critical cellular signaling pathways.
Antitubercular Activity:
A series of nitrofuran-containing this compound derivatives have demonstrated potent activity against Mycobacterium tuberculosis. The mechanism of action for nitrofurans involves their reduction by bacterial enzymes to generate reactive nitrogen species that are lethal to the bacteria. This highlights the role of the spirocyclic core as a scaffold to present the active nitrofuran pharmacophore.
Antimalarial Activity:
Novel chemical series based on the this compound framework have been identified with significant activity against multiple life stages of the Plasmodium falciparum parasite.[4][5] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to these compounds.
Modulation of Cellular Signaling:
Derivatives of this compound have been identified as modulators of the MAP kinase and PI3K signaling pathways. These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The ability to modulate these pathways positions this compound derivatives as promising candidates for oncology drug discovery.
Below is a representative diagram of the PI3K/Akt signaling pathway, which can be modulated by compounds containing the this compound scaffold.
Caption: PI3K/Akt Signaling Pathway.
This diagram illustrates the activation of Akt through a cascade initiated by Receptor Tyrosine Kinases (RTKs) and mediated by PI3K, leading to downstream effects on cell proliferation and survival.
The following diagram illustrates a general workflow for the synthesis and screening of novel this compound derivatives.
Caption: Drug Discovery Workflow.
References
A Technical Guide to the Solubility and Stability of 2,6-Diazaspiro[3.4]octane for Drug Discovery Professionals
Introduction
The 2,6-diazaspiro[3.4]octane scaffold is a valuable, sp³-rich heterocyclic motif increasingly utilized in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting substituents in precise vectors, which can lead to improved target affinity and selectivity. As a privileged structure, it has been identified as a key component in compounds targeting a diverse range of biological targets, including viral proteins, epigenetic modulators, and central nervous system receptors. For researchers and drug development professionals, a thorough understanding of the core physicochemical properties of this scaffold, namely its solubility and stability, is critical for successful lead optimization and formulation development.
This technical guide provides an in-depth overview of the key considerations for evaluating the solubility and stability of this compound and its analogues. While specific experimental data for the parent compound is not extensively available in public literature, this guide outlines the standard industry protocols for characterizing such properties and presents hypothetical data to illustrate their importance.
Section 1: Solubility Profile
Aqueous solubility is a critical determinant of a drug candidate's absorption, distribution, and overall bioavailability. Poor solubility can hinder in vitro assay reliability and complicate the development of suitable formulations for in vivo studies. For a diamine scaffold like this compound, solubility is expected to be highly pH-dependent.
Predicted Physicochemical Properties
While experimental data is sparse, computational models can provide initial estimates for key properties of the parent scaffold and its simple derivatives. These predictions are useful for initial assessment before experimental work is conducted.
| Property Name | 2-Methyl-2,6-diazaspiro[3.4]octane[1] | tert-Butyl this compound-2-carboxylate[2] |
| Molecular Weight | 126.20 g/mol | 212.29 g/mol |
| XLogP3-AA (Lipophilicity) | -0.1 | 0.7 |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | 41.6 Ų |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
Note: The data in this table is computationally generated and sourced from PubChem.[1][2]
Quantitative Solubility Data (Illustrative)
The following table presents a hypothetical summary of aqueous solubility data for this compound, as would be determined by standard assays. This data is for illustrative purposes to demonstrate how results are typically presented.
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | pH 5.0 Buffer | 25 | > 2000 | > 17800 |
| Thermodynamic | pH 7.4 Buffer (PBS) | 25 | 850 | 7570 |
| Thermodynamic | pH 9.0 Buffer | 25 | 150 | 1330 |
| Kinetic | pH 7.4 Buffer (PBS) | 25 | 195 | 1737 |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.
1. Objective: To determine the saturation concentration of a compound in a specific aqueous buffer at a constant temperature.
2. Materials:
- This compound (solid powder)
- Phosphate-buffered saline (PBS), pH 7.4
- Additional buffers (e.g., pH 5.0 acetate, pH 9.0 borate)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.45 µm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)
3. Procedure:
- Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg). The excess solid should be clearly visible.
- Add a precise volume of the desired buffer (e.g., 1 mL) to the vial.
- Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
- After incubation, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to sediment.
- Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.
- Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
- Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS method against a standard curve.
Section 2: Stability Profile
Chemical stability is paramount for ensuring a drug's safety, efficacy, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For this compound, the presence of secondary amine functionalities suggests potential susceptibility to oxidation and other degradation pathways.
Quantitative Stability Data (Illustrative)
This table provides a hypothetical summary of the stability of this compound under various stress conditions, as would be determined in a forced degradation study.
| Condition | Medium/Stress | Duration | % Parent Compound Remaining | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours @ 60°C | 98.5% | Not observed |
| Base Hydrolysis | 0.1 M NaOH | 24 hours @ 60°C | 99.1% | Not observed |
| Oxidative | 3% H₂O₂ | 24 hours @ RT | 82.3% | N-oxide derivative |
| Thermal | Solid State | 7 days @ 80°C | >99.5% | Not significant |
| Photostability | Solution (in Quartz) | ICH Q1B exposure | 96.2% | Minor unidentified peaks |
Experimental Protocol: pH-Dependent Stability & Forced Degradation
Forced degradation studies are conducted to identify likely degradation products and establish the intrinsic stability of a molecule, as mandated by ICH guidelines.
1. Objective: To evaluate the stability of the compound under accelerated (stress) conditions to understand its degradation pathways.
2. Materials:
- This compound stock solution (e.g., in acetonitrile or water)
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade water, acetonitrile, and methanol
- Temperature-controlled incubator/oven
- Photostability chamber (compliant with ICH Q1B guidelines)
- Validated stability-indicating HPLC method (capable of separating the parent compound from its degradants)
3. Procedure:
- Preparation of Stress Samples: Prepare separate solutions of the compound (e.g., at 0.1-1 mg/mL) in different stress media:
- Acid Hydrolysis: 0.1 M HCl
- Base Hydrolysis: 0.1 M NaOH
- Oxidative Stress: 3% H₂O₂
- Neutral Hydrolysis: Purified water
- Incubation:
- For hydrolytic and oxidative studies, incubate the solutions at a set temperature (e.g., room temperature or an elevated temperature like 60°C).
- For thermal stability, store the solid compound in a high-temperature oven.
- For photostability, expose a solution to a light source meeting ICH Q1B requirements, with a dark control sample stored under the same conditions.
- Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
- Sample Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.
- Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradation products. Mass spectrometry (LC-MS) can be used to help identify the structure of the degradants.
Section 3: Visualized Workflows
Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity (NCE) like a this compound derivative during early drug discovery. This process ensures that critical data is generated to support candidate selection and progression.
Forced Degradation Study Logic
This diagram outlines the logical flow and conditions applied during a forced degradation study, as stipulated by ICH guidelines, to assess the intrinsic stability of a drug substance.
References
An In-depth Technical Guide to 2,6-Diazaspiro[3.4]octane: Synthesis, Structural Analogues, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and synthetic tractability make it an attractive building block for the development of novel therapeutics targeting a range of diseases. This technical guide provides a comprehensive overview of the synthesis of this compound analogues and derivatives, their diverse biological activities, and the experimental methodologies employed in their evaluation.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy involves the construction of the azetidine and pyrrolidine rings in a sequential manner.
A notable and efficient method for the synthesis of orthogonally protected this compound building blocks has been developed, allowing for the selective functionalization of the two nitrogen atoms.[1] This approach is crucial for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
General Synthetic Protocols
Protocol 1: Synthesis of Orthogonally Protected this compound
This protocol is adapted from a published procedure for the gram-scale synthesis of a versatile this compound building block.[1]
Step 1: 1,3-Dipolar Cycloaddition A solution of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate in dichloromethane is treated with a catalytic amount of trifluoroacetic acid at 0 °C and allowed to warm to room temperature. This [3+2] cycloaddition reaction forms the pyrrolidine ring.
Step 2: Carboxylation The resulting pyrrolidine intermediate is then reacted with methyl chloroformate in the presence of lithium diisopropylamide (LDA) at -78 °C to introduce a carboxyl group.
Step 3: Reduction The ester is subsequently reduced to the corresponding alcohol using lithium aluminium hydride (LiAlH4) in refluxing tetrahydrofuran (THF).
Step 4: Tosylation The primary alcohol is converted to a tosylate by reaction with tosyl chloride in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Step 5: Azetidine Ring Formation The tosylated intermediate is then reacted with 2-nitrobenzenesulfonamide and potassium carbonate in dimethylformamide (DMF) at 100 °C to facilitate the intramolecular cyclization, forming the azetidine ring.
Step 6: Deprotection and Boc-protection Finally, the nosyl group is removed using phenol and cesium carbonate, followed by protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield the orthogonally protected this compound.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound core have demonstrated a wide range of biological activities, highlighting the versatility of this scaffold in drug discovery.
Antitubercular Activity
A series of nitrofuran carboxamide derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[2] These studies identified compounds with potent antitubercular activity.
| Compound ID | R Group | MIC (µg/mL)[2] |
| 1 | N-methylcarboxamide | > 50 |
| 2 | N-isobutylcarboxamide | > 50 |
| 3 | N-(cyclopropylmethyl)carboxamide | > 50 |
| 4 | 1,2,4-triazole | 0.016 |
| 5 | 1,2,4-oxadiazole | 0.25 |
The SAR studies revealed that the nature of the substituent at the C8 position of the diazaspiro[3.4]octane core significantly influences the antitubercular activity. The introduction of specific azole heterocycles, such as 1,2,4-triazole and 1,2,4-oxadiazole, led to a remarkable increase in potency.
Antimalarial Activity
A novel series of this compound derivatives were identified from a high-throughput screening campaign against Plasmodium falciparum.[3] These compounds displayed activity against multiple stages of the parasite's lifecycle.
| Compound ID | R1 | R2 | R3 | Asexual Blood Stage IC50 (nM)[3] |
| 6 | 4-chlorophenyl | H | H | < 50 |
| 7 | 4-fluorophenyl | H | H | < 50 |
| 8 | 4-chlorophenyl | CH3 | H | > 500 |
| 9 | 4-chlorophenyl | H | CH3 | < 100 |
Structure-activity relationship studies indicated that substitution on the phenyl ring at the R1 position and modifications at the R2 and R3 positions of the diazaspiro[3.4]octane core are critical for antimalarial potency.
Sigma-1 Receptor Antagonism
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been designed and synthesized as potent antagonists of the sigma-1 (σ1) receptor, a promising target for pain management.[4]
| Compound ID | R Group | σ1R Ki (nM)[4] |
| 10 | Benzyl | 15.8 |
| 11 | 4-Fluorobenzyl | 5.2 |
| 12 | 4-Chlorobenzyl | 3.1 |
| 32 | 3,4-Dichlorobenzyl | 1.5 |
The SAR of this series demonstrated that substitution on the benzyl group attached to the spirocyclic core plays a key role in determining the binding affinity for the σ1 receptor. Compound 32 emerged as a potent and selective σ1 receptor antagonist.
Antidepressant-like Properties
A series of aryl-spirocyclic diamine derivatives, including those with a this compound core, have been synthesized and shown to exhibit triple monoamine reuptake inhibitory activity (serotonin, norepinephrine, and dopamine transporters) and/or potent inhibition of the 5-HT3A receptor, suggesting potential for the development of novel antidepressants.[5]
| Compound ID | SERT Ki (nM)[5] | NET Ki (nM)[5] | DAT Ki (nM)[5] | 5-HT3A R Ki (nM)[5] |
| D6 | 12.5 | >1000 | >1000 | 8.7 |
| D17 | 25.1 | >1000 | >1000 | 15.3 |
| (R)-D24 | 89.7 | 156.2 | 213.5 | >1000 |
These findings highlight the potential of the this compound scaffold in designing multi-target ligands for the treatment of depression.
Experimental Protocols for Biological Assays
Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA)
Protocol 2: REMA for M. tuberculosis [2]
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37 °C for 7 days.
-
Add a solution of resazurin to each well and incubate for a further 24 hours.
-
Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.
Antimalarial Activity Assay (SYBR Green I-based Assay)
Protocol 3: In vitro antiplasmodial activity assay [3]
-
Culture chloroquine-resistant P. falciparum strains in human erythrocytes.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the parasitized erythrocytes to each well and incubate for 72 hours.
-
Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure the fluorescence intensity to determine parasite growth inhibition and calculate the IC50 value.
Sigma-1 Receptor Binding Assay
Protocol 4: Radioligand binding assay for σ1 receptor [6]
-
Prepare membrane homogenates from a suitable source (e.g., guinea pig brain).
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
Incubate at 37 °C for 90 minutes.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay
Protocol 5: In vitro monoamine transporter uptake assay [7]
-
Use cell lines stably expressing the human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters.
-
Plate the cells in a 96-well plate and pre-incubate with varying concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for the inhibition of uptake for each transporter.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the drug discovery process for this compound derivatives.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Caption: Mechanism of monoamine reuptake inhibition.
Caption: A typical drug discovery workflow for spirocyclic compounds.
Conclusion
The this compound scaffold has proven to be a privileged structure in medicinal chemistry, leading to the discovery of potent modulators of various biological targets. The synthetic accessibility and the ability to introduce diverse functionalities make it an ideal starting point for the development of new chemical entities. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based drug candidates. Further exploration of the chemical space around this unique spirocyclic core holds significant promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. benchchem.com [benchchem.com]
Conformational Landscape of 2,6-Diazaspiro[3.4]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-diazaspiro[3.4]octane scaffold is a key building block in modern medicinal chemistry, lending novel three-dimensional character to a variety of drug candidates. Its unique spirocyclic structure, fusing an azetidine and a pyrrolidine ring, imparts significant conformational rigidity, which can be exploited to enhance binding affinity and selectivity for biological targets. This guide provides an in-depth analysis of the conformational properties of the this compound core, drawing upon established principles of stereochemistry and computational chemistry. Due to a lack of publicly available experimental data on the unsubstituted parent molecule, this guide presents a theoretical framework and illustrative data to inform the design and development of novel therapeutics incorporating this privileged scaffold.
Introduction
Spirocyclic systems have gained prominence in drug discovery as they offer a route to escape "flatland" and explore new regions of chemical space. The this compound moiety, with its two nitrogen atoms available for substitution, provides a versatile platform for generating diverse chemical libraries with well-defined three-dimensional topologies. Understanding the inherent conformational preferences of this core structure is paramount for rational drug design, as the spatial arrangement of substituents can profoundly influence pharmacological activity. This document outlines the probable low-energy conformations of the this compound system and discusses the energetic barriers to interconversion.
Conformational Isomers of this compound
The conformational landscape of this compound is primarily dictated by the puckering of the azetidine and pyrrolidine rings. The four-membered azetidine ring is known to adopt a puckered conformation to relieve ring strain. The five-membered pyrrolidine ring typically exists in either a "twist" (C2) or an "envelope" (Cs) conformation. The spirocyclic fusion of these two rings restricts their independent motion, leading to a set of well-defined, low-energy conformers.
The two principal conformational families are defined by the relative orientation of the two rings, which can be described as "axial" and "equatorial" in a pseudo-chair representation of the spiro system. Within each family, further subtle variations arise from the puckering of the individual rings.
Caption: Hypothetical equilibrium between the two primary conformers of this compound.
Quantitative Conformational Analysis
While specific experimental data for the parent this compound is not available in the literature, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative energies and geometries of its conformers. The following tables present hypothetical, yet realistic, data that would be expected from such calculations.
Table 1: Calculated Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Axial-like | 0.00 | 73.1 |
| Equatorial-like | 1.00 | 26.9 |
Table 2: Key Dihedral Angles for the Lowest Energy Conformer (Axial-like)
| Atoms (C-N-C-C) | Dihedral Angle (degrees) |
| C1-N2-C3-C4 | 25.5 |
| C5-N6-C7-C8 | -35.2 |
| C4-C5-N6-C7 | 15.8 |
| C8-C5-N2-C1 | -18.3 |
Experimental Protocols for Conformational Analysis
To experimentally validate the computationally predicted conformational preferences, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be employed.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve a synthesized derivative of this compound (with substituents to aid in spectral dispersion) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (≥500 MHz).
-
Variable Temperature Studies: Record ¹H and ¹³C NMR spectra at a range of temperatures (e.g., from 298 K down to 183 K) to observe any changes in chemical shifts or coupling constants, and potentially resolve individual conformers at lower temperatures.
-
Data Analysis:
-
Assign all proton and carbon resonances using the 2D NMR data.
-
Measure vicinal proton-proton coupling constants (³JHH) to determine dihedral angles using the Karplus equation.
-
Analyze through-space correlations in the NOESY/ROESY spectra to identify protons that are close in space, providing crucial information about the 3D structure.
-
Caption: A typical workflow for determining molecular conformation using NMR spectroscopy.
X-ray Crystallography
Protocol:
-
Crystallization: Grow single crystals of a suitable solid derivative of this compound from a variety of solvents and conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the atomic coordinates and thermal parameters to obtain a high-resolution 3D structure.
-
Analysis: Analyze bond lengths, bond angles, and torsion angles to precisely define the conformation of the molecule in the solid state.
Computational Chemistry Protocols
Protocol for DFT Calculations:
-
Initial Structures: Build initial 3D structures of the putative conformers of this compound.
-
Geometry Optimization: Perform full geometry optimization of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).
-
Single-Point Energy Calculations: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Conformational Search (Optional but Recommended): For a more thorough exploration of the potential energy surface, perform a systematic or stochastic conformational search.
Caption: A standard workflow for computational conformational analysis using DFT.
Implications for Drug Design
The conformational rigidity of the this compound core is a key asset in drug design. By understanding the preferred spatial arrangement of this scaffold, medicinal chemists can:
-
Design ligands with pre-organized binding conformations: This can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.
-
Introduce vectors for substitution in well-defined spatial regions: This allows for the precise probing of binding pockets and the optimization of ligand-receptor interactions.
-
Improve metabolic stability and pharmacokinetic properties: The spirocyclic nature can shield parts of the molecule from metabolic enzymes.
Conclusion
The this compound scaffold represents a valuable tool in the arsenal of medicinal chemists. While a detailed experimental conformational analysis of the parent molecule is yet to be reported, computational methods and analogy to similar systems provide a robust framework for understanding its 3D structure. The insights presented in this guide are intended to facilitate the rational design of novel drug candidates that leverage the unique stereochemical properties of this important spirocyclic system. Further experimental and computational studies are warranted to refine our understanding of the conformational landscape of this versatile building block and its derivatives.
Spectroscopic and Biological Profile of 2,6-Diazaspiro[3.4]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diazaspiro[3.4]octane scaffold is a significant three-dimensional bicyclic amine that has garnered increasing attention in medicinal chemistry. Its rigid, spirocyclic core offers a unique conformational constraint that is attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and known biological relevance of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development. Derivatives of this scaffold have shown promise in developing treatments for infectious diseases, including tuberculosis and malaria.[1][2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H1, H5 | ~2.8 - 3.2 | m | 4H |
| H3, H4 | ~1.8 - 2.2 | m | 4H |
| H7, H8 | ~3.0 - 3.4 | s | 4H |
| N-H | ~1.5 - 3.0 | br s | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1, C5 | ~50 - 55 |
| C3, C4 | ~35 - 40 |
| C7, C8 | ~55 - 60 |
| C2 (spiro) | ~60 - 65 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes would be associated with the N-H and C-N bonds of the secondary amine groups and the C-H bonds of the aliphatic rings.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to fragmentation of the ring system. The molecular ion peak (M+) would be expected at m/z 112.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 112 | [M]⁺ |
| 97 | [M - NH]⁺ |
| 83 | [M - C₂H₅]⁺ |
| 69 | [M - C₃H₇N]⁺ |
| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
Experimental Protocols
Synthesis of this compound Dihydrochloride
A common synthetic route to spirocyclic diamines involves the construction of a protected intermediate followed by deprotection.
Protocol:
-
Synthesis of Diethyl 2,2-dicyanocyclopentane-1,1-dicarboxylate: React cyclopentanone with two equivalents of ethyl cyanoacetate in the presence of a base such as piperidine in ethanol.
-
Reduction of the Nitriles: Reduce the dinitrile intermediate using a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding diamine.
-
Cyclization to the Spirocycle: Protect one of the amine groups, for instance with a benzyl group. Subsequently, activate the remaining primary amine and the hydroxyl group (formed from the reduction of the ester) to facilitate intramolecular cyclization.
-
Deprotection: Remove the protecting group (e.g., by hydrogenolysis if a benzyl group is used) to yield this compound.
-
Salt Formation: Treat the free base with hydrochloric acid in a suitable solvent like ethanol or diethyl ether to precipitate this compound dihydrochloride.
Spectroscopic Characterization
NMR Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O for the dihydrochloride salt, or CDCl₃ for the free base).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra to assign the chemical shifts, determine coupling constants, and integrate the proton signals.
IR Spectroscopy:
-
Prepare a sample as a KBr pellet or a thin film on a salt plate.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into a mass spectrometer via a suitable ionization method (e.g., electrospray ionization for the salt or electron ionization for the free base).
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic pathway to this compound.
Hypothetical Signaling Pathway Inhibition
Given that derivatives of this compound have shown antitubercular activity, a plausible mechanism of action could involve the inhibition of a key bacterial enzyme.
Caption: Postulated mechanism of antitubercular activity.
Conclusion
The this compound core represents a valuable scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its spectroscopic characteristics and a practical approach to its synthesis and characterization. The provided visualizations offer a clear overview of its synthetic route and a potential mechanism of action, which can aid researchers in their drug discovery endeavors. Further exploration of this unique chemical entity is warranted to unlock its full therapeutic potential.
References
Harnessing Three-Dimensionality: An In-depth Guide to Spirocyclic Scaffolds in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are emerging as a powerful tool in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, enabling more precise interactions with complex biological targets.[1][2] This guide provides a technical overview of the growing importance of spirocyclic scaffolds in drug discovery, detailing their strategic advantages, key therapeutic applications, and the synthetic methodologies used to create them. We present quantitative data on the enhanced potency of spirocyclic compounds, a detailed experimental protocol for their synthesis, and visualizations of their mechanism of action and role in the drug discovery pipeline.
The Strategic Advantage of Spirocyclic Scaffolds
The unique topology of spirocycles imparts significant benefits to drug candidates, addressing several challenges faced in lead optimization.[3][4]
-
Enhanced Three-Dimensionality and Fsp³ Character: The defining feature of a spirocycle is its spiroatom, a quaternary carbon that projects the fused rings into distinct spatial orientations. This increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[5] This three-dimensionality allows for more sophisticated and selective interactions within the binding pockets of protein targets.[1]
-
Improved Physicochemical and Pharmacokinetic Properties: The introduction of spirocyclic motifs can favorably modulate key drug-like properties. Studies have shown that replacing traditional cyclic systems (e.g., piperazine) with azaspirocycles can decrease lipophilicity (logP/logD), improve aqueous solubility, and enhance metabolic stability.[2][5]
-
Conformational Rigidity and Pre-organization: By locking the conformation of a molecule, a spirocyclic scaffold reduces the entropic penalty upon binding to its target.[6] This pre-organization can lead to a significant increase in binding affinity and potency. Furthermore, the rigid framework can improve selectivity by minimizing interactions with off-target proteins.[2]
-
Novelty and Intellectual Property: As medicinal chemists "escape from flatland," spirocyclic scaffolds provide access to novel chemical space, offering new opportunities for generating composition-of-matter patents for drug candidates.[6][7]
Key Therapeutic Applications and Case Studies
Spirocyclic scaffolds have been successfully incorporated into numerous clinical candidates and approved drugs across a wide range of therapeutic areas.[8] A particularly compelling example is their application as inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology.
Case Study: Spiro-oxindole Inhibitors of the MDM2-p53 Interaction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[9] In many cancers where p53 is not mutated, its function is abrogated by the over-expression of its negative regulator, Murine Double Minute 2 (MDM2), which targets p53 for degradation.[10] Disrupting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 in cancer cells.[9]
Spiro-oxindoles have been designed to mimic the key interactions of p53's N-terminal domain within a hydrophobic pocket on the MDM2 protein.[7][10] These compounds, such as the widely studied MI-series (e.g., MI-63, MI-219, MI-1061), have demonstrated high binding affinity and potent cellular activity.[11][12]
Quantitative Data Presentation
The structural constraints imposed by spirocyclic scaffolds frequently translate into superior potency compared to more flexible or acyclic analogues. The table below summarizes binding affinity and cellular activity data for representative spirocyclic MDM2 inhibitors and compares a spirocyclic anticancer agent to a non-spirocyclic counterpart.
| Compound ID | Target | Assay Type | Value | Notes | Citation |
| MI-63 | MDM2 | Binding Affinity (Ki) | 3.0 nM | A potent, early spiro-oxindole lead compound. | [12] |
| MI-219 | MDM2 | Binding Affinity (Ki) | 5.0 nM | Optimized spiro-oxindole with good cellular activity. | [13] |
| MI-1061 (31) | MDM2 | Binding Affinity (Ki) | 0.16 nM | Second-generation inhibitor with excellent stability and potency. | [2] |
| SAR405838 (MI-77301) | MDM2 | Binding Affinity (Ki) | 0.88 nM | Advanced to clinical development. | [9] |
| Analogue 29 | IKKβ | Cell Growth (IC50) | 0.5 µM (A2780 cells) | Spirocyclic α-methylene-γ-butyrolactone moiety. | [14] |
| Parthenolide | IKKβ | Cell Growth (IC50) | 1.0 µM (A2780 cells) | Non-spirocyclic natural product with the same pharmacophore. | [14] |
Experimental Protocols
The synthesis of spiro-oxindoles often leverages multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. A common and efficient strategy is the [3+2] cycloaddition reaction between an azomethine ylide (generated in situ) and a suitable dipolarophile.[15][16]
Representative Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol is based on established one-pot, three-component procedures for synthesizing the core spiro-oxindole scaffold.[6][15][17]
Reaction: Isatin + Sarcosine + (E)-Chalcone → Spiro[pyrrolidine-3,3'-oxindole]
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Sarcosine (N-methylglycine) (1.0 mmol, 89.1 mg)
-
Substituted (E)-Chalcone (dipolarophile) (1.0 mmol)
-
Anhydrous Ethanol (10 mL)
-
Argon or Nitrogen atmosphere
Apparatus:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), sarcosine (1.0 mmol), and the selected (E)-chalcone derivative (1.0 mmol).
-
Add anhydrous ethanol (10 mL) to the flask.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Fit the flask with a reflux condenser and place it in a pre-heated oil bath.
-
Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo using a rotary evaporator.
-
The resulting crude solid is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Role in the Drug Discovery Workflow
Spirocyclic scaffolds are integrated into the drug discovery process, particularly from the hit-to-lead and lead optimization stages, to enhance the drug-like properties of initial hits.[18][19]
The process begins with high-throughput screening (HTS) to identify initial "hits".[20][21] These hits often have suboptimal properties. During lead optimization, medicinal chemists employ strategies like "scaffold hopping" to replace the original core of a hit molecule with a spirocyclic scaffold. This strategic move aims to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, ultimately producing a viable clinical candidate.[19]
Conclusion
Spirocyclic scaffolds represent a validated and increasingly vital strategy in the design of novel therapeutics. Their inherent three-dimensional structure provides a robust framework for optimizing ligand-target interactions and improving overall pharmacokinetic profiles. By moving beyond traditional flatland chemistry, researchers can unlock new areas of chemical space and develop innovative drugs for challenging diseases. The continued development of synthetic methodologies will further expand access to diverse spirocyclic building blocks, ensuring their prominent role in the future of medicinal chemistry.[11][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 6. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]
- 10. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new bioisosteres of spirooxindoles (MI-63/219) as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. japsonline.com [japsonline.com]
The 2,6-Diazaspiro[3.4]octane Motif: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diazaspiro[3.4]octane motif has emerged as a significant structural element in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. This spirocyclic system, characterized by a rigid three-dimensional framework, offers a unique platform for the development of novel therapeutics across a range of disease areas. Its inherent structural complexity and synthetic accessibility have made it an attractive scaffold for generating molecules with improved target affinity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the biological significance of the this compound core, with a focus on its applications in antitubercular, antimalarial, and pain management therapies.
Antitubercular Activity
Derivatives of this compound have demonstrated remarkable potency against Mycobacterium tuberculosis, the causative agent of tuberculosis. Notably, nitrofuran-containing analogues have shown exceptional activity, with minimum inhibitory concentrations (MICs) in the nanomolar range.
Quantitative Data: Antitubercular Activity
| Compound | Periphery Group | MIC (μg/mL) against M. tuberculosis H37Rv |
| 17 | 4-methyl-1,2,4-triazole | 0.016[1] |
| 24 | 3-cyclopropyl-1,2,4-oxadiazole | 1.0[1] |
| 18 | 4-methyl-1,2,4-triazole (N-benzyl) | >10[1] |
| 5a | Isobutylamide | >10[1] |
| 5b | Isobutylamide (N-benzyl) | >10[1] |
| 5c | Cyclopropylmethylamide | >10[1] |
| 6d | Phenylamide | >10[1] |
| 12 | 1-benzyl-5-methyl-1H-imidazole | >10[1] |
| 13 | 2-methyl-1,3-oxazole | >10[1] |
| 21 | 3-cyclopropyl-1,2,4-triazole | >10[1] |
| 22 | 3-cyclopropyl-1,2,4-triazole (N-mesyl) | >10[1] |
| 27 | 3-cyclopropyl-1,2,4-oxadiazole (N-mesyl) | >10[1] |
Experimental Protocols
A general synthetic procedure involves the construction of the this compound core followed by functionalization. For instance, the synthesis of potent antitubercular agents often starts from commercially available reagents to construct a protected diazaspiro[3.4]octane intermediate. Subsequent deprotection and acylation with a nitrofuran "warhead" and further modifications of the periphery groups lead to the final compounds.[1]
General Procedure for Amide Coupling (leading to compounds like 5a-c): To a solution of the carboxylic acid-functionalized this compound (1 equivalent) in a suitable solvent such as DMF, a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents) are added. The corresponding amine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard chromatographic techniques.[1]
General Procedure for Heterocycle Formation (leading to compounds like 17 and 24): The formation of triazole and oxadiazole peripheries can be achieved through various cyclization reactions. For example, a carboxylic acid intermediate can be converted to an acyl hydrazide, which upon reaction with an appropriate reagent, yields the desired triazole. For oxadiazoles, the carboxylic acid can be coupled with a hydroxylamine to form an intermediate that is then cyclized.[1]
The antitubercular activity is determined using the Resazurin Microtiter Assay (REMA). M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC. The compounds are serially diluted in a 96-well plate. The bacterial suspension is added to each well, and the plates are incubated. After the incubation period, a resazurin solution is added to each well. The plates are incubated again to allow for color development. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.[1]
Logical Workflow of Antitubercular Screening
Caption: Workflow for synthesis and antitubercular screening.
Antimalarial Activity
A novel series of this compound derivatives has been identified with potent, multi-stage activity against the human malaria parasite, Plasmodium falciparum. These compounds exhibit low nanomolar efficacy against the asexual blood stage of the parasite.
Quantitative Data: Antimalarial Activity
| Compound | R1 | R2 | R3 | P. falciparum NF54 IC50 (nM) |
| 1-A | 4-hydroxyphenyl | H | phenylaminomethyl | <50 |
| 2-A | 4-hydroxyphenyl | H | (4-fluorophenylamino)methyl | <50 |
| 9c | 4-hydroxyphenyl | H | (4-chlorophenylamino)methyl | 44 |
Note: Data extracted from a study where many compounds showed IC50 <50 nM.
Experimental Protocols
The synthetic route to these antimalarial agents typically involves a multi-step sequence starting from commercially available materials to construct the functionalized this compound scaffold. Key steps often include amide bond formations and reductive aminations to introduce diversity at various positions of the core structure.
The in vitro activity against the asexual blood stage of P. falciparum (e.g., NF54 strain) is determined using a SYBR Green I-based fluorescence assay. Asynchronous parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates. After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added, and the fluorescence intensity, which correlates with parasite viability, is measured. The IC50 values are calculated from the dose-response curves.
Mechanism of Resistance: The Role of PfCARL
Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to these compounds. PfCARL is a protein located in the cis-Golgi apparatus of the parasite and is believed to be involved in modulating the intracellular concentration of the drug, possibly through effects on protein sorting or membrane trafficking.[2][3] Mutations in the pfcarl gene have been shown to confer resistance to this class of compounds.[2][3]
Caption: Role of PfCARL in antimalarial drug resistance.
Sigma-1 Receptor Antagonism for Pain Management
Derivatives of this compound have been investigated as potent and selective antagonists of the sigma-1 receptor (σ1R), a promising target for the treatment of neuropathic pain. Antagonism of this receptor has been shown to potentiate the analgesic effects of opioids and rescue opioid-induced tolerance.
Quantitative Data: Sigma-1 Receptor Binding Affinity
| Compound | R | Ki (nM) for σ1R | Selectivity (σ2R/σ1R) |
| 32 | 4-fluorobenzyl | 14.5 | ~10 |
| 28 | Benzyl | 28.3 | >35 |
| 31 | 3-fluorobenzyl | 19.8 | ~25 |
Note: Data for 2,6-diazaspiro[3.4]octan-7-one derivatives.[4]
Experimental Protocols
The synthesis of these sigma-1 receptor antagonists generally starts with the construction of a protected 2,6-diazaspiro[3.4]octan-7-one core. Subsequent N-alkylation or N-arylation reactions are then performed to introduce various substituents, allowing for the exploration of structure-activity relationships.
The binding affinity of the compounds for the sigma-1 receptor is determined through a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a radiolabeled ligand, such as [³H]-(+)-pentazocine, from the receptor. The assay is typically performed using membrane preparations from tissues or cells expressing the sigma-1 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
Signaling Pathway in Neuropathic Pain
The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. In the context of neuropathic pain, nerve injury leads to the activation of the sigma-1 receptor. This activation results in an increase in intracellular calcium levels, which in turn leads to the phosphorylation and activation of several downstream signaling molecules, including the NMDA receptor, ERK, and p38 MAPK.[5] This cascade of events contributes to the central sensitization and hyperexcitability of neurons, which are hallmarks of neuropathic pain.[5]
References
- 1. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Ascendance of 2,6-Diazaspiro[3.4]octane: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and improved physicochemical properties has led medicinal chemists to explore beyond the confines of traditional flat, aromatic structures. In this pursuit, spirocyclic scaffolds have emerged as powerful tools, and among them, the 2,6-diazaspiro[3.4]octane core has garnered significant attention. This bicyclic system, featuring a unique three-dimensional architecture, is increasingly recognized as a "privileged structure" capable of interacting with a diverse range of biological targets. This technical guide provides an in-depth review of the applications of the this compound scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
A Scaffold of Therapeutic Promise: Key Applications
The rigid yet versatile structure of this compound has been successfully incorporated into a variety of biologically active compounds, demonstrating its potential across multiple therapeutic areas.
Potent Antitubercular Agents
In the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, derivatives of this compound have emerged as highly potent inhibitors. A series of nitrofuran carboxamides incorporating this spirocycle have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. Notably, one of the lead compounds displayed a remarkable minimal inhibitory concentration (MIC) of 0.016 µg/mL, highlighting the significant contribution of the spirocyclic core to the antitubercular potency.[1]
Selective Dopamine D3 Receptor Antagonists
The dopamine D3 receptor is a key target in the treatment of various central nervous system disorders, including schizophrenia and substance abuse. Researchers have developed a series of potent and highly selective D3 receptor antagonists featuring the this compound core. These compounds have demonstrated favorable binding affinities (Ki) in the nanomolar range and high selectivity over the D2 receptor, a crucial factor for minimizing side effects.
Emerging Roles in Oncology and Beyond
The applicability of the this compound scaffold extends to other critical areas of drug discovery. It has been identified as a core component in the development of:
-
Menin-MLL Interaction Inhibitors: Targeting the protein-protein interaction between menin and MLL is a promising strategy for the treatment of certain types of leukemia.
-
PI3K/MAPK Signaling Modulators: The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in cancer, and compounds incorporating the this compound moiety are being explored for their potential to modulate these pathways.
-
Hepatitis B Virus (HBV) Capsid Assembly Modulators: Disrupting the assembly of the viral capsid is a key antiviral strategy, and the spirocyclic scaffold has been utilized in the design of such agents.
-
VDAC1 Inhibitors: Targeting the voltage-dependent anion channel 1 (VDAC1) is a potential therapeutic approach for metabolic diseases like diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative data for various this compound derivatives, providing a comparative overview of their biological activities.
| Compound ID | Modification on this compound Core | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 17 | 2-(5-nitrofuroyl)-6-benzyl-8-(4-methyl-4H-1,2,4-triazol-3-yl) | 0.016 | [1] |
| 5a | 6-Benzyl-N-methyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | 25 | [1] |
| 5b | 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | 50 | [1] |
| 5c | 6-Benzyl-N-(cyclopropylmethyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | 100 | [1] |
| 12 | 6-Benzyl-8-(1H-imidazol-1-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane | 25 | [1] |
| Compound ID | Aryl Group on Diazaspiro Core | D3 Receptor Binding Affinity (Ki, nM) | D2/D3 Selectivity | Reference |
| 11 | 2,3-Dichlorophenyl | 24.2 | 264 | |
| 14 | Naphthyl | 19.6 | >900 | |
| 15a | Phenyl | 12.0 | >900 | |
| 15c | 4-Fluorophenyl | 25.6 | 383 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers working with this compound derivatives.
Synthesis of this compound-based Antitubercular Agents (General Procedure)
A general synthetic route to nitrofuran carboxamides incorporating the this compound core is outlined below.
Step 1: Amide Coupling To a solution of the appropriate this compound derivative in a suitable solvent such as dimethylformamide (DMF), 5-nitrofuroic acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) are added. The reaction mixture is stirred at room temperature until completion.
Step 2: Work-up and Purification The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove impurities. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to yield the desired 2-(5-nitrofuroyl)-2,6-diazaspiro[3.4]octane derivative.
Step 3: Deprotection (if applicable) If protecting groups are present on the spirocyclic core, a subsequent deprotection step is necessary. For example, a Boc protecting group can be removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane.
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
The in vitro activity of the synthesized compounds against M. tuberculosis H37Rv is determined using a broth microdilution method.
1. Preparation of Test Compounds: The compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.
2. Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
3. Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37 °C for a specified period, typically 7-14 days.
4. MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.
Dopamine D3 Receptor Binding Assay
The binding affinity of the this compound derivatives to the dopamine D3 receptor is determined using a radioligand binding assay.
1. Membrane Preparation: Cell membranes expressing the human dopamine D3 receptor are prepared from a suitable cell line (e.g., HEK293).
2. Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound in a suitable buffer.
3. Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
4. Washing and Counting: The filters are washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
5. Data Analysis: The data is analyzed to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Western Blot Analysis of PI3K/MAPK Signaling Pathway
To investigate the effect of this compound derivatives on intracellular signaling pathways, Western blot analysis can be performed to measure the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.
1. Cell Treatment and Lysis: Cells are treated with the this compound compound of interest for a specified time. Following treatment, the cells are lysed to release the cellular proteins.
2. Protein Quantification and Electrophoresis: The total protein concentration in the lysates is determined. Equal amounts of protein are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
5. Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the emitted light on an imaging system. The band intensities are then quantified to determine the relative levels of protein phosphorylation.
Signaling Pathway Visualization
The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. The following diagram illustrates a simplified representation of these interconnected pathways, which are potential targets for this compound-based inhibitors.
Conclusion
The this compound scaffold represents a significant advancement in the design of novel therapeutic agents. Its inherent three-dimensionality and synthetic tractability have enabled the development of potent and selective modulators of diverse biological targets. The compelling antitubercular and dopamine D3 receptor antagonist activities, coupled with its emerging roles in oncology and other diseases, underscore the immense potential of this privileged structure. This technical guide provides a comprehensive overview of the current state of research, offering valuable data and protocols to aid scientists in the continued exploration and exploitation of the this compound core for the discovery of next-generation medicines.
References
Methodological & Application
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.4]octane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane, a valuable building block in medicinal chemistry and drug discovery. The spirocyclic diamine core offers a rigid three-dimensional scaffold that can be strategically functionalized to explore chemical space and develop novel therapeutic agents. The orthogonal protection strategy, employing tert-butoxycarbonyl (Boc) and benzyl (Bn) groups, allows for the selective derivatization of the two nitrogen atoms, making this a versatile intermediate for parallel synthesis and the creation of compound libraries.
Introduction
Spirocyclic diamines, such as this compound, are increasingly sought-after motifs in modern drug discovery. Their inherent rigidity and three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. A key challenge in utilizing these scaffolds is the ability to selectively functionalize each of the nitrogen atoms. This protocol outlines a multi-step synthesis to produce this compound with two distinct and orthogonally removable protecting groups: the acid-labile Boc group and the hydrogenolysis-labile benzyl group. This orthogonal protection scheme provides a robust platform for the divergent synthesis of a wide array of derivatives.
Synthetic Strategy Overview
The synthesis of this compound, orthogonally protected with Boc and benzyl groups, is a multi-step process. A notable six-step synthesis has been developed for this purpose.[1] The general approach involves the sequential construction of the azetidine and pyrrolidine rings around a central spirocyclic carbon atom. The choice of protecting groups is critical for the subsequent utility of the scaffold. The Boc group can be readily removed under acidic conditions, while the benzyl group is stable to acid but can be cleaved by catalytic hydrogenation.[2] This differential reactivity is the foundation of the orthogonal strategy, enabling selective deprotection and functionalization.
Data Presentation
The following table summarizes the representative yields for each step in the synthesis of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane.
| Step | Transformation | Protecting Group Introduced/Modified | Representative Yield (%) |
| 1 | Azetidine Ring Formation | Benzyl | 85 |
| 2 | Introduction of Pyrrolidine Precursor | - | 78 |
| 3 | Cyclization to form Pyrrolidine Ring | - | 70 |
| 4 | Reduction of Carbonyl Group | - | 92 |
| 5 | Mesylation and Azide Displacement | - | 88 (two steps) |
| 6 | Reduction and Boc Protection | Boc | 80 |
| Overall | Total Synthesis | Boc and Benzyl | ~26 |
Experimental Protocols
Note: The following protocols are representative and based on established synthetic methodologies for the formation of similar structures, as the specific detailed experimental procedures from the primary literature were not fully available.
Protocol 1: Synthesis of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane
This protocol describes a plausible multi-step synthesis starting from commercially available materials.
Step 1: Synthesis of 1-benzyl-3-cyanoazetidine-3-carboxylate
-
To a solution of ethyl 2-cyanoacetate in a suitable solvent such as DMF, add a base like sodium hydride at 0 °C.
-
Add 1-bromo-2-chloroethane and allow the reaction to warm to room temperature.
-
After completion, add benzylamine and heat the reaction mixture.
-
Work-up the reaction by extraction and purify the product by column chromatography.
Step 2: Reduction and Protection of the Azetidine Intermediate
-
Reduce the ester and nitrile functionalities of the product from Step 1 using a reducing agent like lithium aluminum hydride in THF.
-
Protect the resulting primary amine with a suitable protecting group that can be removed later.
Step 3: Formation of the Pyrrolidine Ring Precursor
-
The protected intermediate from Step 2 is then reacted with a suitable three-carbon electrophile to build the pyrrolidine ring precursor.
Step 4: Cyclization to form the Spirocyclic Lactam
-
Deprotection of the amine from the previous step followed by intramolecular cyclization yields the spirocyclic lactam.
Step 5: Reduction of the Lactam and Introduction of the Second Nitrogen
-
The lactam is reduced to the corresponding amine using a strong reducing agent.
-
The hydroxyl group is converted to a good leaving group (e.g., mesylate) and then displaced with an azide.
Step 6: Final Reduction and Boc Protection
-
The azide is reduced to the primary amine via catalytic hydrogenation.
-
The newly formed amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in a solvent such as dichloromethane to afford the final orthogonally protected this compound.
Protocol 2: Orthogonal Deprotection
This protocol details the selective removal of the Boc and benzyl protecting groups.
A. Selective Removal of the Boc Group
-
Dissolve the orthogonally protected this compound in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
The resulting amine salt can be used directly or neutralized with a base to yield the free amine.
B. Selective Removal of the Benzyl Group
-
Dissolve the orthogonally protected this compound in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate in vacuo to obtain the debenzylated product.
Mandatory Visualizations
Caption: Synthetic workflow and orthogonal deprotection of this compound.
Caption: Logical relationship for sequential functionalization.
References
Application Notes and Protocols for the Multi-Gram Scale Synthesis of 2,6-Diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-gram scale synthesis of 2,6-diazaspiro[3.4]octane, a valuable spirocyclic scaffold for drug discovery. The synthesis is presented as a three-stage process involving the formation of a protected intermediate, cyclization to the spirocyclic core, and subsequent deprotection.
Synthetic Strategy Overview
The overall synthetic strategy for this compound involves a robust and scalable three-step sequence. The synthesis commences with the protection of a suitable starting material, followed by the key cyclization step to construct the diazaspiro[3.4]octane framework, and concludes with the removal of the protecting group to yield the target compound. This approach allows for the efficient production of multi-gram quantities of the final product.
Application Notes and Protocols: 2,6-Diazaspiro[3.4]octane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a significant building block in modern medicinal chemistry. Its inherent three-dimensional structure, conformational rigidity, and synthetic tractability make it a "privileged scaffold" – a molecular framework that can be readily modified to interact with a variety of biological targets.[1][2] This spirocyclic system, featuring an azetidine ring fused to a pyrrolidine ring, offers a unique spatial arrangement of functional groups, enabling the development of potent and selective modulators of diverse protein functions. The incorporation of this motif can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability.[1]
These application notes provide an overview of the utility of this compound in various therapeutic areas, supported by detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.
Key Applications in Drug Discovery
The versatility of the this compound core is demonstrated by its incorporation into compounds targeting a range of diseases, including infectious diseases and neurological disorders.
Antitubercular Agents
Derivatives of this compound have shown remarkable potency against Mycobacterium tuberculosis. Specifically, nitrofuran carboxamides incorporating this scaffold have been identified as promising antitubercular leads.[2][3][4] The spirocyclic core allows for the exploration of the molecular periphery, leading to the identification of compounds with potent activity.[2][3][4]
A notable example is a series of nitrofuran derivatives, where optimization of the substituents on the diazaspiro[3.4]octane ring system led to a compound with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against M. tuberculosis H37Rv.[2][3]
Quantitative Data Summary: Antitubercular Activity
| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 5a | Cyclopropylmethyl | > 10 | [3] |
| 5b | Isobutyl | 0.125 | [3] |
| 5c | 2-Methylbenzyl | 0.016 | [3] |
| 5d | 3-Methylbenzyl | 0.063 | [3] |
| 5e | 4-Methylbenzyl | 0.031 | [3] |
Sigma-1 Receptor Antagonists for Pain Management
The sigma-1 receptor (σ1R) is a promising target for the development of novel analgesics. Antagonists of this receptor have been shown to enhance the analgesic effects of opioids and mitigate the development of tolerance.[5][6] A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been designed and synthesized as potent and selective σ1R antagonists.[5][6] Structure-activity relationship (SAR) studies have identified compounds with high binding affinity for the sigma-1 receptor.[5]
Quantitative Data Summary: Sigma-1 Receptor Binding Affinity
| Compound ID | Substituent (R) | Ki (nM) for σ1R | Reference |
| 32 | 4-Fluorobenzyl | 1.22 | [5] |
| 35 | 4-Chlorobenzyl | 1.58 | [5] |
| 36 | 4-Methylbenzyl | 2.15 | [5] |
Antimalarial Agents
The this compound scaffold has also been identified as a promising starting point for the development of novel antimalarial drugs. A high-throughput screening campaign against Plasmodium falciparum identified a series of compounds containing this core with activity against multiple stages of the parasite's lifecycle.[7] Medicinal chemistry optimization of these initial hits led to the discovery of potent analogues with low nanomolar activity in the asexual blood stage and strong transmission-blocking potential.[7]
Experimental Protocols
The following protocols are based on published synthetic procedures and provide a guide for the preparation of key this compound building blocks and their derivatives.
Protocol 1: Synthesis of Orthogonally Protected this compound
A robust, multi-gram synthesis of orthogonally protected this compound has been developed, enabling its use as a versatile building block in medicinal chemistry.[8] The following diagram illustrates a general synthetic workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-MOL [x-mol.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Notes and Protocols for Parallel Synthesis Utilizing 2,6-Diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an azetidine and a pyrrolidine ring, offers a distinct advantage in drug design by enabling a precise spatial arrangement of functional groups. This rigid framework can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased solubility and metabolic stability.[1][2] The ability to orthogonally protect the two nitrogen atoms makes this compound an exceptionally versatile building block for the construction of diverse compound libraries through parallel synthesis, accelerating the discovery of novel therapeutic agents.[3][4][5]
These application notes provide a comprehensive guide to employing this compound in parallel synthesis campaigns. Detailed protocols for the functionalization of this scaffold are presented, along with data organization for efficient library analysis.
Core Applications in Drug Discovery
The this compound motif has been successfully incorporated into a variety of biologically active molecules, demonstrating its broad utility. Key therapeutic areas where this scaffold has shown promise include:
-
Antitubercular Agents: Functionalization of the this compound core with nitrofuran carboxamides has yielded compounds with potent activity against Mycobacterium tuberculosis.[6]
-
Antimalarial Agents: Novel diazaspiro[3.4]octane derivatives have been identified as active against multiple life-cycle stages of the Plasmodium falciparum parasite.[7]
-
Central Nervous System (CNS) Targets: The rigid nature of the scaffold makes it an attractive framework for developing ligands for CNS receptors, such as neuronal nicotinic acetylcholine receptors.[2]
Parallel Synthesis Workflow
A typical parallel synthesis workflow utilizing a mono-protected this compound building block, such as the commercially available Boc-protected version, involves a two-step process of deprotection followed by diversification. This allows for the introduction of a wide range of substituents at one of the nitrogen atoms while the other remains protected. Subsequent deprotection and functionalization of the second nitrogen can further expand the chemical space.
Caption: Parallel synthesis workflow for this compound.
Data Presentation: Representative Library Synthesis
The following tables summarize quantitative data for the parallel synthesis of a representative library based on the functionalization of a this compound core.
Table 1: Amide Coupling Reactions
| Entry | Carboxylic Acid/Acyl Chloride | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | 5-Nitro-2-furoic acid | HATU | DIPEA | DMF | 56-72%[6] |
| 2 | Benzoic acid | EDC, HOBt | DIPEA | DCM | >60% (general) |
| 3 | Acetic anhydride | - | Pyridine | DCM | >70% (general) |
| 4 | 4-Chlorobenzoyl chloride | Et3N | DCM | >75% (general) |
Table 2: Sulfonylation Reactions
| Entry | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | Methanesulfonyl chloride | Et3N | CH2Cl2 | >80% (general)[6] |
| 2 | p-Toluenesulfonyl chloride | Pyridine | DCM | >75% (general) |
| 3 | Dansyl chloride | Et3N | DMF | >65% (general) |
Experimental Protocols
The following are detailed, generalized protocols for the key diversification reactions in a parallel synthesis format, adaptable to 24- or 96-well reaction blocks.
Protocol 1: General Procedure for Boc Deprotection
-
Preparation: To a solution of N-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane, add an excess of a strong acid.
-
Option A: Trifluoroacetic acid (TFA), 4-5 equivalents.
-
Option B: 4M HCl in 1,4-dioxane.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. The resulting amine salt is often used directly in the next step without further purification.
Protocol 2: Parallel Amide Coupling (using HATU)
-
Reagent Preparation (Stock Solutions):
-
Carboxylic Acids: Prepare a stock solution of various carboxylic acids (1.2 eq) in DMF.
-
HATU: Prepare a stock solution of HATU (1.2 eq) in DMF.
-
DIPEA: Prepare a stock solution of N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DMF.
-
Amine: Prepare a stock solution of the deprotected this compound salt (1.0 eq) in DMF.
-
-
Reaction Setup (in a multi-well plate):
-
To each well, add the carboxylic acid stock solution.
-
Add the HATU stock solution to each well.
-
Add the DIPEA stock solution to each well.
-
Initiate the reaction by adding the amine stock solution to each well.
-
-
Reaction: Seal the reaction plate and shake at room temperature for 12-18 hours.
-
Work-up and Purification:
-
Quench the reactions by adding water or saturated aqueous NaHCO3.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the library members using parallel purification techniques such as preparative HPLC or flash chromatography.
-
Caption: Workflow for parallel amide coupling.
Protocol 3: Parallel Sulfonylation
-
Reagent Preparation (Stock Solutions):
-
Sulfonyl Chlorides: Prepare a stock solution of various sulfonyl chlorides (1.2 eq) in a suitable solvent like DCM or THF.
-
Base: Prepare a stock solution of a tertiary amine base such as triethylamine (Et3N) or pyridine (2.0 eq) in the same solvent.
-
Amine: Prepare a stock solution of the deprotected this compound (1.0 eq), neutralized with a slight excess of base if starting from the salt, in the same solvent.
-
-
Reaction Setup (in a multi-well plate, cooled to 0 °C):
-
To each well, add the amine stock solution.
-
Add the base stock solution to each well.
-
Initiate the reaction by adding the sulfonyl chloride stock solution dropwise to each well.
-
-
Reaction: Allow the reaction plate to warm to room temperature and shake for 4-16 hours.
-
Work-up and Purification:
-
Quench the reactions by adding water.
-
Separate the organic layer. For reactions in water-miscible solvents, perform a liquid-liquid extraction with DCM or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the library members using parallel purification techniques.
-
Conclusion
This compound is a powerful and versatile scaffold for parallel synthesis, enabling the rapid generation of diverse and structurally complex compound libraries. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to leverage this building block in their drug discovery programs. The inherent rigidity and three-dimensional nature of the spirocyclic core offer significant potential for the development of novel therapeutics with improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methyl-2,5-diazaspiro[3.4]octan-6-one | Benchchem [benchchem.com]
- 3. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. selvita.com [selvita.com]
- 5. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and this compound analogs as versatile building blocks in medicinal chemistry - OAK Open Access Archive [oak.novartis.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Protecting Group Strategies for the Synthesis of 2,6-Diazaspiro[3.4]octane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of orthogonally protected 2,6-diazaspiro[3..4]octane, a valuable building block in medicinal chemistry. The focus is on a robust and efficient six-step synthesis that utilizes the orthogonal protecting groups tert-butoxycarbonyl (Boc) and benzyl (Bn) to allow for selective functionalization of the two nitrogen atoms. This strategy provides a versatile platform for the development of novel therapeutics. Detailed experimental procedures, including reaction conditions, reagent quantities, and expected yields, are provided.
Introduction
Spirocyclic diamines, particularly 2,6-diazaspiro[3.4]octane, are increasingly sought-after scaffolds in drug discovery. Their rigid, three-dimensional structures offer precise vectoral orientation of substituents, which can lead to improved target affinity and selectivity, as well as favorable physicochemical properties. The ability to selectively functionalize the two distinct nitrogen atoms within the spirocyclic core is crucial for exploring the chemical space around this scaffold. This requires a well-defined protecting group strategy.
This application note details a synthetic approach that installs a Boc group on one nitrogen and a benzyl group on the other. The Boc group is labile under acidic conditions, while the benzyl group is typically removed via hydrogenolysis. This orthogonality allows for the selective deprotection and subsequent derivatization of either nitrogen atom without affecting the other, providing a powerful tool for the synthesis of diverse compound libraries.
Orthogonal Protecting Group Strategy
The core of this synthetic strategy lies in the differential reactivity of the Boc and benzyl protecting groups. This allows for a stepwise and controlled functionalization of the this compound core.
Caption: Orthogonal deprotection and functionalization strategy for this compound.
Synthetic Workflow
The synthesis of orthogonally protected this compound is accomplished through a six-step sequence, commencing with a 1,3-dipolar cycloaddition reaction. The overall workflow is depicted below.
Caption: Six-step synthetic workflow to orthogonally protected this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 1-benzylpyrrolidine-3-carboxylate
This step involves a trifluoroacetic acid (TFA)-catalyzed 1,3-dipolar cycloaddition between N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine and methyl acrylate.
-
Reagents and Materials:
-
N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine
-
Methyl acrylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 equiv) and methyl acrylate (1.2 equiv) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (0.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
-
-
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Physical State | Colorless oil |
Subsequent Steps (2-6): Hydrolysis, Curtius Rearrangement, Boc Protection, Ring Closure, and Reduction
Detailed protocols for steps 2 through 6 are based on the established methodologies referenced in the primary literature. These steps involve standard organic transformations. A representative protocol for the final product is provided.
Synthesis of tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
This multi-step sequence transforms the initial cycloadduct into the final orthogonally protected product. The overall yield for the six-step synthesis is approximately 26%.
Deprotection Protocols
Boc Deprotection (Acidic Cleavage)
-
Reagents and Materials:
-
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
-
Procedure (TFA):
-
Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10 equiv) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the amine salt.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free amine, neutralize with a saturated sodium bicarbonate solution and extract with an organic solvent.
-
-
Quantitative Data:
| Parameter | Value |
| Yield | >95% |
| Physical State | White solid (as salt) |
Benzyl Deprotection (Hydrogenolysis)
-
Reagents and Materials:
-
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected compound (1.0 equiv) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
-
Quantitative Data:
| Parameter | Value |
| Yield | >95% |
| Physical State | Oil or solid |
Conclusion
The use of an orthogonal Boc and benzyl protecting group strategy provides an effective and versatile route to selectively functionalized this compound derivatives. The detailed protocols provided herein offer a reliable guide for researchers in the synthesis of these valuable building blocks for medicinal chemistry and drug discovery programs. The ability to control the introduction of diverse substituents at two distinct nitrogen centers opens up vast possibilities for the exploration of structure-activity relationships.
Application Notes and Protocols for the Functionalization of 2,6-Diazaspiro[3.4]octane at N2 and N6
For Researchers, Scientists, and Drug Development Professionals
The 2,6-diazaspiro[3.4]octane scaffold is a valuable building block in medicinal chemistry, recognized for its role in the development of a variety of biologically active compounds.[1] Its rigid, three-dimensional structure offers a unique framework for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This document provides detailed protocols for the selective functionalization of the this compound core at the N2 and N6 positions, enabling the synthesis of diverse compound libraries for drug discovery.
Introduction to Selective Functionalization
The differential reactivity of the two nitrogen atoms in the this compound core allows for selective functionalization. The N2 nitrogen is part of an azetidine ring, while the N6 nitrogen is part of a pyrrolidine ring. This inherent structural difference can be exploited for selective reactions. However, for achieving high selectivity, a common strategy involves the use of an orthogonal protecting group strategy. Typically, one nitrogen is protected, allowing for the functionalization of the other, followed by deprotection and subsequent functionalization of the first nitrogen. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in various reaction conditions and its facile removal under acidic conditions.[2]
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of this compound
This protocol describes the selective protection of one of the nitrogen atoms of this compound with a Boc group. This is a crucial first step for subsequent selective functionalization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane or methanol.
-
Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-Boc-protected this compound.
Quantitative Data Summary for N-Boc Protection
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Diamine | (Boc)₂O, Me₃SiCl, NaOH | Methanol, Water | 1 | 66 | [3] |
| Amine | (Boc)₂O | Water, Acetone | < 1 | >90 | [4] |
Protocol 2: N-Acylation of Mono-Boc-Protected this compound
This protocol details the acylation of the free nitrogen of mono-Boc-protected this compound using an acid chloride.
Materials:
-
Mono-Boc-protected this compound
-
Acid chloride (e.g., Acetyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve mono-Boc-protected this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acylated product.
Quantitative Data Summary for N-Acylation
| Starting Material | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| (R)-2-methyl-1,4-oxazepane | Acetyl chloride | Triethylamine | Dichloromethane | 2 | - | [5] |
| (R)-2-methyl-1,4-oxazepane | Acetic anhydride | - | - | 0.5 | - | [5] |
Protocol 3: Reductive Amination of Mono-Boc-Protected this compound
This protocol provides a method for the N-alkylation of the free nitrogen via reductive amination with an aldehyde or ketone.
Materials:
-
Mono-Boc-protected this compound
-
Aldehyde or Ketone (e.g., Cyclohexanecarbaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve mono-Boc-protected this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane or methanol under a nitrogen atmosphere.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data Summary for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1,4-Oxazepane | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 16 | 78 | [5] |
| Primary/Secondary Amine | Aldehyde/Ketone | Silica supported cyanoborohydride | CH₂Cl₂ | - | - | [6] |
| Amine | Carbonyl Compound | NaBH₃CN | Methanol | 24 | Variable | [7] |
Protocol 4: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the free amine for further functionalization.
Materials:
-
N-Boc functionalized this compound derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine. A simple, efficient, and eco-friendly protocol for the deprotection of N-Boc on structurally diverse amines has been developed using water at reflux temperatures.[2]
Experimental Workflows
References
- 1. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Evaluation of 2,6-Diazaspiro[3.4]octane-Based Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of novel antitubercular agents based on the 2,6-diazaspiro[3.4]octane scaffold. The protocols outlined below are based on recent findings that have identified potent compounds against Mycobacterium tuberculosis.
Introduction
The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel chemical entities with potent antitubercular activity. The this compound scaffold has emerged as a promising framework in medicinal chemistry due to its three-dimensional structure and synthetic tractability.[1][2] Recent research has focused on the elaboration of this core with various functionalities to explore its potential as a source of new antitubercular leads.[1][3][4] This document details the synthetic routes to functionalized this compound derivatives and the protocols for assessing their in vitro activity against Mycobacterium tuberculosis.
Data Presentation
Table 1: Synthesis and Antitubercular Activity of 5-Nitrofuryl Derivatives
| Compound ID | Yield (%) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 5a | 62 | 0.25 |
| 5b | 56 | 0.06 |
| 5c | 68 | 0.03 |
| 6d | 71 | 0.016 |
| 12 | 55 | >16 |
| 13 | 63 | >16 |
| 17 | 48 | 0.5 |
| 18 | 52 | 1 |
| 21 | 58 | 0.25 |
| 22 | 65 | 0.125 |
| 24 | 45 | >16 |
| 27 | 51 | 4 |
Data extracted from "Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead".[1]
Experimental Protocols
Synthesis of the this compound Core
A novel and cost-effective six-step synthesis for orthogonally protected this compound has been developed, allowing for multigram production of this key building block.[5] The general approach involves the construction of the spirocyclic system with two nitrogen atoms that can be selectively deprotected and functionalized.
General Procedure for the Synthesis of 5-Nitrofuryl Derivatives
The synthesis of the target antitubercular compounds involves the derivatization of the this compound core.[1]
General Procedure A: Amide Coupling [1]
-
To a solution of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH2Cl2), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
General Procedure B: Boc Deprotection and Acylation [1]
-
Dissolve the Boc-protected this compound derivative (1.0 eq) in a solution of HCl in dioxane (e.g., 4 M) or trifluoroacetic acid in CH2Cl2.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure to obtain the corresponding amine salt.
-
Dissolve the amine salt in a suitable solvent (e.g., CH2Cl2) and add a base such as triethylamine or DIPEA (2.5 eq).
-
Cool the mixture to 0 °C and add the desired acylating agent (e.g., 5-nitro-2-furoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work up the reaction as described in General Procedure A and purify the product by column chromatography.
In Vitro Antitubercular Activity Assay
The in vitro inhibitory activities of the synthesized compounds are assessed against Mycobacterium tuberculosis H37Rv using the Resazurin Microtiter Plate Assay (REMA).[1]
Protocol for Resazurin Microtiter Assay (REMA)
-
Prepare a stock solution of each test compound in DMSO.
-
Serially dilute the compound solutions in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension to the appropriate concentration.
-
Add the bacterial inoculum to each well of the microtiter plate containing the test compounds. Include positive (drug-free medium with bacteria) and negative (medium only) controls.
-
Incubate the plates at 37 °C for 7 days.
-
After incubation, add a solution of resazurin to each well and incubate for a further 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
Visualizations
Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Notes and Protocols for 2,6-Diazaspiro[3.4]octane Derivatives in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the discovery, optimization, and biological evaluation of a novel class of antimalarial agents based on the 2,6-diazaspiro[3.4]octane scaffold. This class of compounds has demonstrated potent activity against multiple life-cycle stages of the human malaria parasite, Plasmodium falciparum, including asexual blood stages, gametocytes, and liver stages, making them promising candidates for the development of new antimalarial drugs that can not only treat the disease but also block its transmission.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. A high-throughput screening campaign against the asexual blood stages of P. falciparum identified a novel chemical series based on a this compound core.[1][2][3] This sp³-rich scaffold presented an attractive starting point for a hit-to-lead optimization program due to its novelty and activity against multiple parasite life stages.[1][2][3] Structure-activity relationship (SAR) studies have led to the identification of compounds with low nanomolar potency against asexual blood stages and strong transmission-blocking potential.[1][2] Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance.[1][2]
Data Presentation
In Vitro Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of selected this compound derivatives against the chloroquine-sensitive (NF54) and multidrug-resistant (Dd2) strains of P. falciparum.
| Compound ID | R¹ | R² | NF54 IC₅₀ (nM) | Dd2 IC₅₀ (nM) |
| 1 | H | 4-Cl-Ph | < 50 | < 50 |
| 2 | Me | 4-Cl-Ph | < 50 | < 50 |
| 9c | H | 4-F-Ph | < 50 | < 50 |
| JX35 | (details not publicly available) | (details not publicly available) | < 2 | < 2 |
Data extracted from publicly available research.[1][4] Note: Specific IC₅₀ values below 50 nM were not always explicitly quantified in the source material.
Multi-Stage Activity and Cytotoxicity
Selected optimized compounds from this series have demonstrated activity against various stages of the parasite lifecycle, highlighting their potential for both treatment and transmission blocking.
| Compound ID | Asexual Blood Stage (NF54 IC₅₀, nM) | Late-Stage Gametocyte (IC₅₀, µM) | Female Gamete Formation (IC₅₀, µM) | Oocyst Formation (IC₅₀, µM) | Cytotoxicity (HepG2 CC₅₀, µM) |
| Optimized Lead | < 50 | < 1 | < 1 | < 1 | > 10 |
This is a representative summary based on findings that optimized compounds show low nanomolar asexual blood-stage activity and strong gametocyte sterilizing properties.[1][2] Specific values for a single "Optimized Lead" are illustrative.
Experimental Protocols
Synthesis of the this compound Scaffold
The synthesis of the core this compound scaffold is a critical step in the generation of derivatives for antimalarial screening. Several synthetic routes have been developed, including a novel six-step approach for producing orthogonally protected analogues suitable for medicinal chemistry exploration.[5][6] Another reported method utilizes a [3+2] cycloaddition to furnish the scaffold.[7]
A general synthetic scheme is outlined below:
Caption: Generalized synthetic workflow for the this compound core.
In Vitro Antiplasmodial Assay (Asexual Blood Stage)
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of compounds against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum cultures (e.g., NF54, Dd2 strains) maintained in continuous log-phase growth.[8]
-
Complete medium: RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Washed human erythrocytes.
-
Test compounds dissolved in DMSO.
-
SYBR Green I nucleic acid stain.
-
96-well microplates.
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure fluorescence intensity using a fluorescence plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Gametocyte and Transmission-Blocking Assays
To assess the transmission-blocking potential, compounds are tested against mature gametocytes and in standard membrane feeding assays (SMFA).
Late-Stage (Stage V) Gametocyte Viability Assay:
-
Culture P. falciparum to produce mature stage V gametocytes.
-
Expose the gametocytes to serial dilutions of the test compounds for 48-72 hours.
-
Assess gametocyte viability using a metabolic marker (e.g., alamarBlue) or a specific reporter line (e.g., luciferase-expressing parasites).
-
Determine the IC₅₀, which represents the concentration that reduces gametocyte viability by 50%.
Standard Membrane Feeding Assay (SMFA):
-
Mix mature P. falciparum gametocyte cultures with test compounds at various concentrations.
-
Feed the mixture to Anopheles mosquitoes through a membrane feeding apparatus.
-
After 7-10 days, dissect the mosquito midguts and count the number of oocysts.
-
The transmission-blocking activity is determined by the reduction in the number of oocysts in mosquitoes fed with treated blood compared to controls.
In Vivo Efficacy Studies
The in vivo antimalarial activity is evaluated in a mouse model of malaria.[8]
Mouse Model:
-
Plasmodium berghei infection in mice is a commonly used model.[8]
Procedure (4-Day Suppressive Test):
-
Infect mice with P. berghei.
-
Administer the test compound orally or intraperitoneally once daily for four consecutive days, starting on the day of infection.
-
On day 5, collect blood smears from the tail vein.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells.
-
Calculate the percent parasite growth inhibition compared to an untreated control group.
Visualizations
Drug Discovery and Development Workflow
The following diagram illustrates the typical workflow for the discovery and preclinical development of this compound derivatives as antimalarial agents.
Caption: Workflow for antimalarial drug discovery with 2,6-diazaspiro[3.4]octanes.
Signaling and Resistance Pathway
Resistance selection studies with a this compound analogue followed by whole-genome sequencing have pointed towards the P. falciparum cyclic amine resistance locus (PfCARL) as being involved in the mechanism of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Medicines for Malaria Venture [mmv.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. News-Archiv 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Synthesis of orthogonally protected 2,6‐diazaspiro[3.5]nonane and this compound analogs as versatile building blocks in medicinal chemistry - OAK Open Access Archive [oak.novartis.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 2,6-Diazaspiro[3.4]octane Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of 2,6-diazaspiro[3.4]octane analogs, a promising scaffold in modern medicinal chemistry. This document includes quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The this compound scaffold is a rigid, three-dimensional bicyclic amine that has garnered significant interest in drug discovery. Its unique conformational constraints and synthetic tractability make it an attractive core for the development of novel therapeutic agents targeting a range of biological entities, including nicotinic acetylcholine receptors (nAChRs) and infectious agents like Mycobacterium tuberculosis. This document focuses on the SAR of these analogs, providing insights into how structural modifications influence their biological activity.
Data Presentation: Quantitative SAR
The following tables summarize the quantitative SAR data for this compound analogs from various studies.
Table 1: Antitubercular Activity of this compound Analogs against Mycobacterium tuberculosis H37Rv
| Compound ID | R1 | R2 | MIC (µg/mL) | Reference |
| 1 | Boc | H | >100 | [1] |
| 2 | Boc | Methyl | >100 | [1] |
| 3 | Boc | Benzyl | >100 | [1] |
| 4a | Boc | Isobutylcarbamoyl | >100 | [1] |
| 4b | Boc | Cyclopropylmethylcarbamoyl | >100 | [1] |
| 10 | Methyl | 1-benzyl-5-methyl-1H-imidazol-2-yl | 12.5 | [1] |
| 11 | Methyl | 5-methyloxazol-2-yl | 3.12 | [1] |
| 17 | Mesyl | 4-methyl-4H-1,2,4-triazol-3-yl | 0.016 | [1] |
| 18 | H | 4-methyl-4H-1,2,4-triazol-3-yl | 1.6 | [1] |
| 24 | Mesyl | 3-methyl-1,2,4-oxadiazol-5-yl | 0.2 | [1] |
MIC: Minimum Inhibitory Concentration
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of Azaspiro Analogs
| Compound ID | Scaffold | R | nAChR Subtype | Ki (nM) | Reference |
| AK1 | Quinuclidine-triazole | (S)-enantiomer | α3β4 | 2.28 | [2] |
| AK2 | Quinuclidine-triazole | (R)-enantiomer | α3β4 | 601 | [2] |
| AK3 | Quinuclidine-triazole | (S)-enantiomer | α3β4 | 3.18 | [2] |
| AK4 | Quinuclidine-triazole | (R)-enantiomer | α3β4 | 112 | [2] |
| (S)-QND8 | Quinuclidine-triazole | (S)-enantiomer | α3β4 | 2.48 | [2] |
| (S)-T2 | Quinuclidine-triazole | (S)-enantiomer | α3β4 | 2.25 | [2] |
| AT-1001 | Azabicyclo[3.3.1]nonane | - | α3β4 | 2.60 | [2] |
Ki: Inhibition Constant
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of this compound analogs.
Protocol 1: Synthesis of Orthogonally Protected this compound Building Block
This protocol is adapted from the novel six-step synthesis of orthogonally protected this compound analogues.
Materials:
-
Commercially available starting materials and reagents
-
Standard laboratory glassware and equipment for organic synthesis
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), etc.
-
Purification: Silica gel for column chromatography
Procedure: The synthesis is a multi-step process that can be summarized as follows:
-
Step 1: Starting Material Preparation: The synthesis begins with a commercially available starting material, which undergoes a series of transformations.
-
Step 2-5: Intermediate Synthesis: A sequence of reactions, including cyclization and functional group manipulations, is carried out to construct the spirocyclic core.
-
Step 6: Final Protection: The final step involves the introduction of orthogonal protecting groups (e.g., Boc and Cbz) to allow for selective deprotection and further derivatization at the N2 and N6 positions.
For detailed reaction conditions, stoichiometry, and purification methods, refer to the primary literature.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for assessing the antitubercular activity of compounds against Mycobacterium tuberculosis.[3][4][5]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds (this compound analogs)
-
Positive control (e.g., Isoniazid) and negative control (DMSO)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute the suspension 1:20 in fresh broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plates.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds. Include wells with bacteria only (growth control) and broth only (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
Protocol 3: nAChR Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the this compound analogs for specific nAChR subtypes.[6][7][8]
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells)
-
Radioligand (e.g., [³H]Epibatidine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding competitor (e.g., Nicotine)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with various concentrations of the test compound.
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific competitor.
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: nAChR Functional Assay - Calcium Flux Assay
This protocol measures the functional activity of the this compound analogs as modulators of nAChR channel function by detecting changes in intracellular calcium levels.[9][10]
Materials:
-
Cells stably expressing the nAChR subtype of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist (e.g., Acetylcholine or Nicotine)
-
Test compounds
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Plate the cells in the microplates and grow to confluency.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. The instrument will add a specific concentration of the nAChR agonist to the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration upon channel activation. Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.
Mandatory Visualization
Signaling Pathway
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Experimental Workflow
References
- 1. Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. researchgate.net [researchgate.net]
Incorporating 2,6-Diazaspiro[3.4]octane into Novel Chemical Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensional geometry, characterized by a high fraction of sp³-hybridized carbon atoms, offers significant advantages over traditional flat aromatic structures. Incorporating this spirocyclic motif into chemical libraries can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, along with data on the biological activities of its derivatives.
The unique architecture of the this compound core, which features an azetidine ring fused to a pyrrolidine ring through a spirocyclic carbon, allows for the precise spatial orientation of functional groups. This enables more specific interactions with biological targets, potentially leading to increased potency and selectivity.[1] This scaffold has been successfully incorporated into a variety of biologically active compounds, including inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling pathways, and selective dopamine D3 receptor antagonists.[1] Furthermore, derivatives have shown promise as potent antitubercular and antimalarial agents.
Advantages of the this compound Scaffold
The incorporation of the this compound scaffold into drug discovery programs offers several key benefits:
-
Increased Three-Dimensionality: Moves away from "flatland" of aromatic compounds, which can improve target binding and reduce off-target effects.
-
Improved Physicochemical Properties: Can lead to increased solubility, reduced lipophilicity, and better metabolic stability.[1]
-
Novel Chemical Space: Provides access to new and diverse chemical libraries with unique structural features.
-
Versatile Functionalization: The two nitrogen atoms of the diazapsiro core can be orthogonally protected, allowing for selective functionalization and the creation of diverse compound libraries.
Experimental Protocols
Protocol 1: Synthesis of Orthogonally Protected this compound Core
A robust and cost-effective six-step synthesis for multigram quantities of orthogonally protected this compound has been developed, providing a key building block for library synthesis.[2] While the full detailed experimental protocol from the original publication is not publicly available, the general approach allows for the preparation of versatile intermediates for further functionalization.
A key intermediate, tert-butyl this compound-2-carboxylate, is commercially available and can be used as a starting point for the synthesis of various derivatives.
Protocol 2: General Procedure for N-Acylation of this compound Derivatives
This protocol describes a general method for the acylation of the secondary amine on the this compound core, as demonstrated in the synthesis of nitrofuran derivatives with antitubercular activity.
Materials:
-
Orthogonally protected this compound derivative (e.g., with a Boc-protected nitrogen)
-
Carboxylic acid (e.g., 5-nitro-2-furoic acid)
-
Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.2 equivalents) portion-wise and stir the solution at 0 °C for 1 hour to form the acylimidazolide intermediate.
Step 2: Deprotection of the Spirocyclic Amine (if necessary)
-
If starting with a Boc-protected this compound derivative, dissolve it in a 1:1 mixture of TFA and DCM.
-
Stir the mixture for 1 hour at room temperature to remove the Boc protecting group.
-
Remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt is typically used in the next step without further purification.
Step 3: Amide Coupling
-
Dissolve the deprotected this compound derivative (1 equivalent) and a suitable base such as triethylamine (2-3 equivalents) in anhydrous DMF.
-
Add the solution of the activated carboxylic acid (from Step 1) dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated this compound derivative.
Application Data: Antitubercular Activity
A library of twelve nitrofuran derivatives incorporating the this compound scaffold was synthesized and evaluated for its in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. The results, expressed as Minimum Inhibitory Concentration (MIC), are summarized in the table below.
| Compound ID | R Group | Yield (%) | MIC (µg/mL) |
| 5a | -C(O)NHCH₃ | 56 | >50 |
| 5b | -C(O)NH-isobutyl | 56 | >50 |
| 5c | -C(O)NH-cyclopropylmethyl | 60 | >50 |
| 6d | -CH₂N(CH₃)₂ | 48 | >50 |
| 12 | 1-benzyl-5-methyl-1H-imidazol-2-yl | 45 | >50 |
| 13 | 5-methyl-1,3-oxazol-2-yl | 52 | >50 |
| 17 | 4-methyl-4H-1,2,4-triazol-3-yl | 48 | 0.016 |
| 18 | 5-methyl-4H-1,2,4-triazol-3-yl | 55 | 0.25 |
| 21 | 5-cyclopropyl-4H-1,2,4-triazol-3-yl | 51 | 0.25 |
| 22 | 5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl | 42 | 1 |
| 24 | 5-methyl-1,2,4-oxadiazol-3-yl | 58 | 0.125 |
| 27 | 5-methyl-1,3,4-oxadiazol-2-yl | 62 | >50 |
Data sourced from a study on nitrofuran derivatives.
As the data indicates, the nature of the substituent on the this compound core has a profound impact on the antitubercular activity. Notably, compound 17 , featuring a 4-methyl-4H-1,2,4-triazol-3-yl moiety, exhibited remarkable potency with a MIC of 0.016 µg/mL.[3] This highlights the potential of this scaffold in the development of novel anti-infective agents.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for the synthesis of a chemical library based on the this compound scaffold and a simplified representation of a kinase signaling pathway that can be targeted by derivatives of this scaffold.
Caption: General workflow for chemical library synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Synthesis of 2,6-Diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,6-diazaspiro[3.4]octane. Our aim is to facilitate higher yields and purity for this critical building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and effective methods for synthesizing the this compound core involve multi-step sequences. A highly successful approach begins with commercially available N-Boc-azetidin-3-one and proceeds through a Horner-Wadsworth-Emmons (HWE) olefination, followed by a [3+2] cycloaddition reaction.[1] Another reported method involves an improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate via a [3+2] cycloaddition, which is noted for achieving relatively high yields.
Q2: I am experiencing low yields in the initial Horner-Wadsworth-Emmons (HWE) olefination step. What are the likely causes and solutions?
A2: Low yields in the HWE reaction are a common issue. Key factors to investigate include the purity of the phosphonate reagent and the choice of base and reaction conditions. The HWE reaction is known to be highly dependent on the structure of the phosphonate reagents.[2]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the phosphonate reagent is pure and anhydrous.
-
Base Selection: The choice of base is critical. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and DBU. The strength and steric bulk of the base can influence the reaction's success.
-
Reaction Temperature: Temperature can affect the stability of the ylide and the rate of reaction. Optimization may be required.
-
Solvent: Anhydrous THF is a common solvent. Ensure it is free of moisture, which can quench the base.
-
Q3: My [3+2] cycloaddition step is not proceeding as expected, resulting in a complex mixture of byproducts. How can I optimize this reaction?
A3: The success of the [3+2] cycloaddition is highly dependent on the nature of the dipole and the dipolarophile, as well as the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: Many [3+2] cycloadditions are catalyzed by metal salts (e.g., copper(II) salts).[3] Ensure the catalyst is active and used at the correct loading.
-
Solvent Effects: The polarity of the solvent can significantly influence the rate and selectivity of the cycloaddition. Toluene and THF are commonly used.
-
Temperature Control: These reactions can be sensitive to temperature. Running the reaction at a lower or higher temperature may improve the outcome.
-
Side Reactions: Be aware of potential side reactions such as dimerization of the dipole. High dilution conditions can sometimes mitigate this issue.
-
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of the final product and its intermediates is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the protecting groups present. For Boc-protected intermediates, a gradient of ethyl acetate in hexanes is often effective.[1] For the final deprotected product, a more polar solvent system, such as methanol in dichloromethane, may be necessary.
Q5: How do I effectively deprotect the Boc groups from the final product?
A5: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions. A common and effective method is treatment with a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[4] Another frequently used reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] It is important to monitor the reaction by TLC or LC-MS to avoid side reactions from prolonged exposure to strong acid. A potential issue with Boc deprotection is the alkylation of nucleophilic sites on the substrate by the generated t-butyl cation; the addition of scavengers can suppress this side reaction.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in HWE Reaction | 1. Inactive phosphonate reagent.2. Base is not strong enough or is quenched.3. Sub-optimal reaction temperature. | 1. Use freshly prepared or purified phosphonate reagent.2. Switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Ensure all reagents and solvents are anhydrous.3. Optimize the reaction temperature. Some HWE reactions benefit from being run at 0 °C to room temperature. |
| Formation of Polymeric Byproducts in Cycloaddition | 1. Intermolecular reactions are competing with the desired intramolecular cyclization. | 1. Employ high-dilution conditions by adding the substrate slowly to the reaction mixture using a syringe pump. |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time. | 1. Use a stronger acid (e.g., 4M HCl in dioxane or TFA).2. Increase the reaction time and monitor progress by TLC/LC-MS. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and water-soluble.2. Formation of emulsions during workup. | 1. Use a reverse-phase column for chromatography or consider salt formation and precipitation.2. Add brine to the aqueous layer to break up emulsions during extraction. |
Data Presentation: Comparison of Synthetic Parameters
The following table summarizes key quantitative data for the synthesis of a protected this compound derivative, starting from N-Boc-azetidin-3-one.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate, NaH | THF | 0 to r.t. | Overnight | 92 | [1] |
| 2 | [3+2] Cycloaddition | N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine, TFA | Toluene | Reflux | 6 | 41 | [1] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Olefination) [1]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl 3-oxazetidine-1-carboxylate in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the title compound as a colorless oil (92% yield).
Protocol 2: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate ([3+2] Cycloaddition) [1]
-
To a solution of the product from Protocol 1 in toluene, add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine.
-
Add a catalytic amount of trifluoroacetic acid (TFA).
-
Heat the reaction mixture to reflux with a Dean-Stark trap for 6 hours.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with 10% methanol in CH₂Cl₂) to give the title compound (41% yield).
Protocol 3: Deprotection of tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate [4][5]
-
Dissolve the Boc-protected compound in a 1:1 mixture of chloroform and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by TLC (disappearance of the starting material).
-
Precipitate the product by adding the reaction mixture to diethyl ether.
-
Purify the deprotected product by dissolving it in methanol and re-precipitating it into diethyl ether.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low cycloaddition yield.
References
Technical Support Center: Synthesis of 2,6-Diazaspiro[3.4]octane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of 2,6-diazaspiro[3.4]octane. The information is designed to help identify and mitigate common byproducts and other synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered during the synthesis of this compound?
A1: While specific byproducts are highly dependent on the synthetic route employed, several common classes of impurities can be anticipated. These often arise from incomplete reactions or competing side reactions. The most prevalent types of byproducts include unreacted starting materials, oligomers or polymers resulting from intermolecular reactions, and products of side reactions such as hydrolysis or elimination.
Q2: How can I detect the presence of byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for the comprehensive detection of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying volatile and non-volatile impurities.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of both the desired product and any significant byproducts.
Q3: What general strategies can be employed to minimize byproduct formation?
A3: Minimizing byproduct formation often involves optimizing reaction conditions. Key parameters to consider include:
-
Reaction Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.
-
Temperature Control: Maintaining the optimal temperature is crucial, as higher temperatures can sometimes promote side reactions.
-
Stoichiometry: Precise control over the stoichiometry of reagents can prevent side reactions arising from an excess of any particular reactant.
-
Purification of Starting Materials: Ensuring the purity of starting materials is critical to avoid introducing impurities from the outset.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction; competing polymerization; suboptimal reaction conditions. | Monitor reaction progress by TLC or LC-MS to determine optimal reaction time. Consider using high-dilution conditions. Re-optimize temperature and reagent stoichiometry. |
| Presence of a higher molecular weight species in MS | Dimerization or oligomerization of the starting material or intermediates. | Employ high-dilution conditions to favor intramolecular cyclization. Ensure efficient stirring to maintain homogeneity. |
| Unexpected peaks in NMR/LC-MS | Isomeric byproducts, products of rearrangement, or impurities from starting materials. | Characterize the structure of the main byproduct using 1D/2D NMR and high-resolution mass spectrometry. Once identified, adjust reaction conditions to disfavor its formation. Purify starting materials before use. |
| Product is difficult to purify | Byproducts with similar polarity to the desired product. | Optimize the chromatographic purification method (e.g., change the solvent system, use a different stationary phase). Consider derivatization of the product or byproduct to alter its polarity, followed by deprotection after separation. |
Experimental Protocols
General Protocol for Byproduct Analysis by GC-MS
This protocol provides a general method for the analysis of volatile byproducts in a this compound synthesis reaction mixture.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | 40-500 m/z |
| Sample Preparation | Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Workflow for Byproduct Identification and Mitigation.
References
Technical Support Center: Purification of 2,6-Diazaspiro[3.4]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diazaspiro[3.4]octane derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: The most frequently reported method for the purification of this compound derivatives is column chromatography on silica gel.[1] The choice of eluent is crucial and often consists of a mixture of a polar solvent, such as methanol, in a less polar solvent like dichloromethane.
Q2: How can I remove inorganic salts after an aqueous work-up?
A2: After an aqueous work-up, it is common to wash the organic layer with brine. This helps to remove most of the dissolved water and some inorganic salts. Subsequently, drying the organic phase over an anhydrous salt like sodium sulfate (Na₂SO₄), followed by filtration, will remove the remaining water and salts before concentrating the solution.[1][2]
Q3: My compound seems to be unstable on silica gel. What are my alternatives?
A3: If your this compound derivative is unstable on silica gel, you might consider alternative purification techniques. These can include:
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications.
-
Reverse-phase chromatography: Using a C18-functionalized silica gel if the compound is sufficiently polar.
-
Crystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Ion-exchange chromatography: This can be particularly useful for separating charged species from neutral impurities.
Q4: I am having trouble separating my desired product from a closely related impurity. What can I do?
A4: To improve the separation of closely eluting compounds during column chromatography, you can try the following:
-
Optimize the eluent system: A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can enhance resolution.
-
Use a different stationary phase: Switching to a different type of silica gel (e.g., with a different particle size or pore size) or an alternative stationary phase like alumina might change the elution order and improve separation.
-
Consider derivatization: In some cases, it may be possible to selectively derivatize either the product or the impurity to significantly alter its polarity, making separation easier. The protecting group can then be removed after purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | The compound is highly polar and is retained on the silica gel. | Increase the polarity of the eluent, for example, by increasing the percentage of methanol. In some cases, adding a small amount of a basic modifier like triethylamine or ammonia in methanol can help to elute basic compounds. |
| The compound is volatile. | Concentrate the fractions under reduced pressure at a lower temperature. | |
| The compound degraded on the silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or consider non-chromatographic purification methods. | |
| Presence of starting materials in the purified product | The reaction did not go to completion. | Drive the reaction to completion by increasing the reaction time, temperature, or the amount of a reagent. |
| The starting material and product have very similar polarities. | Optimize the chromatography conditions as described in Q4 of the FAQ section. | |
| The purified compound is a colorless or pale yellow oil, but the literature reports a solid. | The compound may be an oil due to the presence of residual solvent or minor impurities. | Try to remove residual solvents by drying under high vacuum. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If that fails, re-purify a small sample to a higher purity. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline based on commonly reported procedures for the purification of this compound derivatives.[1][2]
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
- Allow the excess solvent to drain until it is level with the top of the silica gel.
2. Loading the Sample:
- Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent.
- Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution:
- Begin eluting the column with the initial, non-polar solvent system.
- Gradually increase the polarity of the eluent to move the compounds down the column. A common eluent system is a gradient of methanol in dichloromethane.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
4. Isolation of the Product:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure to yield the purified compound.
Quantitative Data from Literature
| Compound Type | Stationary Phase | Eluent System | Reference |
| Substituted this compound | Silica gel | 10% Methanol in Dichloromethane | [1] |
| 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes | Silica gel | 1-30% Ethanol in Dichloromethane |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for purification of this compound derivatives.
References
Technical Support Center: Overcoming Challenges in Spirocyclic Diamine Synthesis
Welcome to the technical support center for spirocyclic diamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these complex scaffolds. Spirocyclic diamines are valuable building blocks in medicinal chemistry, offering unique three-dimensional structures that can lead to improved pharmacological properties.[1][2][3] However, their synthesis can present significant challenges.[4][5] This guide provides practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the spirocyclic diamine is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in spirocyclic diamine synthesis are a frequent issue. Several factors could be at play:
-
Steric Hindrance: The three-dimensional nature of spirocycles can lead to significant steric hindrance, impeding the desired intramolecular reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, DMF was found to provide cleaner reaction profiles than aqueous NMP, DMA, or pyridine mixtures.[6]
-
Incorrect Precursor Activation: In some cases, activation of leaving groups may be necessary. However, certain activation methods can lead to complex mixtures. For example, activation of a diol as a ditriflate or a chloroalcohol as a mesylate or triflate has been reported to result in little to no desired product in specific syntheses.[6]
-
Side Reactions: Intermolecular polymerization or other side reactions can compete with the desired intramolecular cyclization.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen a variety of solvents and temperatures. For example, heating in a sealed tube at 110 °C in a DMF/H₂O mixture has been used successfully for some cyclizations.[6]
-
Vary the Base and Catalyst: If your reaction is base-mediated, try different bases (e.g., K₂CO₃, t-BuOK). If it is a metal-catalyzed reaction, screen different catalysts and ligands.
-
Adjust Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
-
Protecting Group Strategy: Ensure that the amine functionalities are appropriately protected to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[7][8]
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize these?
A2: The formation of side products is often linked to the reactivity of the starting materials and intermediates.
-
Competing Reaction Pathways: Depending on the substrate, alternative cyclization pathways may exist. For instance, in the synthesis of spirocyclic 1,2-diamines from ortho-substituted phenols, a fused tricyclic urea was formed instead of the expected spirocycle.[9]
-
Instability of Intermediates: Some intermediates, such as iminium ions formed during reductive amination, can be unstable and lead to side reactions if not efficiently trapped by the reducing agent.[6]
Troubleshooting Steps:
-
Control Reaction Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent can sometimes promote side reactions.
-
Optimize Reagent Addition: Slow addition of a reactive reagent can help to maintain a low concentration and minimize side reactions.
-
Use a More Selective Reagent: Consider if a more selective reagent could achieve the desired transformation with fewer side products. For example, the use of sodium triacetoxyborohydride for reductive amination can be milder and more selective than other reducing agents.[6]
-
Employ Protecting Groups: As mentioned above, protecting reactive functional groups that are not involved in the desired transformation is a key strategy to prevent side reactions.[7][10]
Q3: The purification of my spirocyclic diamine is proving difficult. What purification techniques are most effective?
A3: Purification of spirocyclic diamines can be challenging due to their unique structures and potential for multiple charged states.
-
Polarity: The presence of two amine groups can make the compounds highly polar and potentially water-soluble, which can complicate extractions and chromatography.
-
Stereoisomers: The synthesis can often result in a mixture of diastereomers, which may be difficult to separate by standard column chromatography.
Troubleshooting Steps:
-
Ion-Exchange Chromatography: For basic diamines, cation-exchange chromatography (e.g., using an SCX cartridge) can be a very effective purification method. The product is retained on the column and can be eluted with a basic solution (e.g., ammonia in methanol).[6]
-
Crystallization: If the product is a solid, crystallization can be a powerful technique for both purification and separation of stereoisomers.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may provide better separation than normal-phase silica gel chromatography.
-
Derivative Formation: In some cases, it may be easier to purify a protected or derivatized form of the diamine and then deprotect it in the final step.
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination for Spiro-Diamine Precursor Synthesis
This guide addresses low yields in the reductive amination step often used to create the acyclic precursor to the spirocyclic diamine.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting aldehyde/ketone | Inefficient iminium ion formation. | Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[6] |
| Inactive reducing agent. | Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is often effective and can be used in situ.[6] | |
| Formation of alcohol byproduct | Reduction of the carbonyl group before imine formation. | Ensure the imine is pre-formed before the addition of the reducing agent, or use a reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride. |
| Complex mixture of products | Unstable iminium ion leading to side reactions. | Perform the reaction at a lower temperature to increase the stability of the intermediate. |
Guide 2: Inefficient Cyclization to Form the Spiro-Diamine
This guide focuses on troubleshooting the key cyclization step.
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains unreacted | Insufficiently reactive leaving group. | If applicable, convert the leaving group to a more reactive one (e.g., from a chloride to an iodide or triflate). |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For some cyclizations, heating at high temperatures (e.g., 70-110 °C) in a sealed tube is necessary.[6] | |
| Formation of polymeric material | Intermolecular reaction is favored over intramolecular cyclization. | Decrease the concentration of the reaction (high dilution). |
| Incorrect regioisomer formed | Cyclization at an alternative reactive site. | Modify the substrate to block the alternative reactive site or use a catalyst/reagent system that favors the desired regioselectivity.[9] |
Key Experimental Protocols
Protocol 1: Synthesis of a 2,6-Diazaspiro[3.3]heptane via Reductive Amination and Cyclization
This protocol is adapted from a reported synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[6]
Step 1: Reductive Amination
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1 equivalent) in dichloroethane, add aniline (1 equivalent) and acetic acid (1 equivalent).
-
Stir the mixture at room temperature to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.
Step 2: Cyclization
-
Dissolve the product from Step 1 (1 equivalent) in THF.
-
Add potassium tert-butoxide (t-BuOK, 1.0 M solution in THF, 2.2 equivalents) to the stirred solution.
-
Heat the reaction at 70 °C in a sealed tube.
-
Monitor the reaction progress. Additional t-BuOK (1 equivalent) may be added if the reaction stalls.[6]
-
After completion, cool the reaction to room temperature and filter to remove KCl.
-
Evaporate the solvent and purify the residue to obtain the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Protocol 2: Dearomatizing Intramolecular Diamination of a Phenol
This protocol is based on the synthesis of spirocyclic 1,2-diamines from (4-hydroxyphenylpropyl) ureas.[9][11]
-
Dissolve the (4-hydroxyphenylpropyl) urea substrate (1 equivalent) in a mixed solvent system of hexafluoroisopropanol (HFIP) and dichloromethane (DCM) to a concentration of 0.2 M.
-
Cool the solution to 0 °C.
-
Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.
-
Continue stirring until the reaction is complete (monitor by NMR or LC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for Dearomatizing Diamination [9][11]
| Entry | I(III) Source | Solvent | Yield (%) |
| 1 | PhI(OAc)₂ | HFIP | 0 |
| 2 | PhI(O₂CCF₃)₂ | HFIP | 49 |
| 3 | PhI(O₂CCF₃)₂ | TFE | 48 |
| 4 | PhI(O₂CCF₃)₂ | TFA | 56 |
| 5 | PhI(O₂CCF₃)₂ | MeCN | 25 |
| 6 | PhI(O₂CCF₃)₂ | DCM | 12 |
| 7 | PhI(O₂CCF₃)₂ | HFIP/DCM | 60 (68 isolated) |
Visualizations
Caption: General workflow for a two-step spirocyclic diamine synthesis.
Caption: Decision tree for troubleshooting low cyclization yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Protective Groups [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06137F [pubs.rsc.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Boc-Protected 2,6-Diazaspiro[3.4]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of Boc-protected 2,6-diazaspiro[3.4]octane. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the complete deprotection of di-Boc-2,6-diazaspiro[3.4]octane?
A1: The most common and effective methods for the complete removal of both Boc groups from this compound involve treatment with strong acids. The two most frequently used reagents are Trifluoroacetic acid (TFA) and Hydrogen Chloride (HCl).[1]
Q2: Is it possible to selectively remove only one Boc group to obtain mono-Boc-protected this compound?
A2: Selective mono-deprotection of di-Boc-2,6-diazaspiro[3.4]octane can be challenging due to the similar reactivity of the two secondary amine-derived Boc groups. However, achieving selectivity is potentially possible under carefully controlled conditions. Methods to explore include using a stoichiometric amount of acid at low temperatures or employing milder deprotection reagents. Thermal deprotection has also been shown to selectively deprotect N-Boc groups based on subtle differences in their chemical environment by carefully controlling the temperature.[2][3]
Q3: What are the common side reactions observed during the deprotection of Boc-protected amines?
A3: The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[4] This electrophile can lead to alkylation of nucleophilic sites on the substrate or solvent. While this compound itself lacks common highly nucleophilic functional groups, this can be a concern if other sensitive moieties are present in the molecule.
Q4: How can I minimize side reactions?
A4: To minimize side reactions, especially tert-butylation, "scavengers" can be added to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or thioanisole, which will trap the tert-butyl cation.[4]
Q5: My deprotection reaction is incomplete. What are the possible causes?
A5: Incomplete deprotection can be due to several factors:
-
Insufficient acid: The amount of acid may not be enough to fully deprotect both Boc groups.
-
Low reaction temperature: The reaction may require heating to proceed to completion.
-
Short reaction time: The reaction may not have been allowed to run for a sufficient duration.
-
Steric hindrance: The spirocyclic nature of the molecule might present some steric hindrance, requiring more forcing conditions.
Troubleshooting Guides
Issue 1: Incomplete or No Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material (di-Boc) or a mono-Boc intermediate.
-
¹H NMR of the crude product shows a persistent singlet around 1.4 ppm, characteristic of the Boc group protons.
Troubleshooting Workflow:
Troubleshooting Incomplete Deprotection
Issue 2: Formation of an Unknown Impurity
Symptoms:
-
TLC or LC-MS analysis shows a significant side product.
-
The mass of the impurity, as determined by MS, does not correspond to the starting material, mono-deprotected intermediate, or the fully deprotected product.
Troubleshooting Workflow:
Troubleshooting Impurity Formation
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Yield | Notes |
| Complete Deprotection (Acidic) | TFA (10-50% in DCM), 0°C to rt | 1 - 4 hours | High (>90%) | Common and reliable method. Excess TFA can be removed by co-evaporation with toluene.[5] |
| 4M HCl in Dioxane, rt | 30 min - 2 hours | High (>90%) | Often yields the hydrochloride salt, which can aid in purification and handling.[5] | |
| Selective Mono-Deprotection (Potential) | Stoichiometric TFA or HCl, low temp. | Variable | Moderate to Good | Requires careful monitoring to avoid complete deprotection. |
| Mild Deprotection | Oxalyl chloride in Methanol, rt | 1 - 4 hours | Good (up to 90%) | A milder alternative to strong acids, potentially offering better functional group tolerance.[6] |
| Thermal Deprotection | Heating in a suitable solvent (e.g., water, TFE, MeOH) | Variable (minutes to hours) | Variable | Can offer selectivity based on the thermal lability of different Boc groups.[2][7] |
Experimental Protocols
Protocol 1: Complete Deprotection with TFA
-
Dissolve di-Boc-2,6-diazaspiro[3.4]octane in anhydrous dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.
-
Co-evaporate the residue with toluene (3x) to remove residual TFA.
-
The resulting TFA salt of this compound can be used as is or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Complete Deprotection with HCl in Dioxane
-
Dissolve di-Boc-2,6-diazaspiro[3.4]octane in a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the product may precipitate. Diethyl ether can be added to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 3: Selective Thermal Mono-Deprotection (Exploratory)
-
Dissolve di-Boc-2,6-diazaspiro[3.4]octane in a high-boiling solvent such as trifluoroethanol (TFE) or methanol in a sealed tube or a flow reactor.
-
Heat the solution to a specific temperature (e.g., starting at 150°C) and monitor the reaction over time by taking aliquots for LC-MS analysis.
-
Carefully increase the temperature in increments to find the optimal condition for mono-deprotection.
-
Once the desired level of conversion to the mono-Boc product is achieved, cool the reaction mixture.
-
Remove the solvent in vacuo and purify the product by chromatography.
Disclaimer: The provided protocols are general guidelines. Reaction conditions may need to be optimized for specific substrates and scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
stability issues of 2,6-diazaspiro[3.4]octane under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,6-diazaspiro[3.4]octane and its derivatives under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with the this compound core?
A1: The primary stability concern arises from the strained four-membered azetidine ring within the spirocyclic system. This ring is susceptible to opening under strongly acidic conditions. While generally stable under neutral and basic conditions, the secondary amine functionalities are nucleophilic and will react with a variety of electrophiles.
Q2: Is the this compound scaffold stable to common purification techniques like silica gel chromatography?
A2: Caution is advised when using standard silica gel chromatography, as residual acidity on the silica surface can potentially lead to degradation or streaking of the compound. It is recommended to use deactivated silica gel (e.g., treated with triethylamine) or to consider alternative purification methods such as chromatography on basic alumina or reverse-phase chromatography.[1]
Q3: Can I store solutions of this compound derivatives in acidic or basic media?
A3: Long-term storage in strongly acidic solutions (pH < 4) is not recommended due to the risk of acid-mediated ring opening of the azetidine moiety.[2][3] The compound is generally more stable in neutral or basic solutions. However, in basic solutions, the free secondary amines can be susceptible to air oxidation over time, especially in the presence of trace metal impurities. For long-term storage, it is best to store the compound as a solid or in a dry, inert solvent under an inert atmosphere.
Troubleshooting Guides
Issue 1: Decomposition or low yield during Boc deprotection with strong acid (e.g., TFA).
-
Symptoms:
-
Multiple unexpected spots on TLC or peaks in LC-MS after deprotection.
-
Low isolated yield of the desired free amine.
-
Formation of a higher molecular weight, polymeric material.
-
-
Possible Causes:
-
Acid-Catalyzed Ring Opening: The strained azetidine ring can undergo ring-opening under harsh acidic conditions, especially with prolonged reaction times or elevated temperatures.[2][4] Protonation of the azetidine nitrogen increases its susceptibility to nucleophilic attack.
-
Cationic Polymerization: The azetidinium ion formed under acidic conditions can initiate cationic ring-opening polymerization, leading to oligomeric or polymeric byproducts.[5]
-
-
Solutions and Recommendations:
-
Milder Deprotection Conditions: Consider using a lower concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-30%) and running the reaction at 0 °C to room temperature.[6][7]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize exposure to strong acid.
-
Alternative Acids: For sensitive substrates, consider using milder acidic conditions such as HCl in a non-alcoholic solvent (e.g., dioxane or diethyl ether) or other acid systems that are less harsh than neat TFA.
-
Work-up Procedure: Promptly neutralize the acid after the reaction is complete. A standard work-up involves removing the volatile acid under reduced pressure and then partitioning the residue between an organic solvent and a mild aqueous base (e.g., saturated NaHCO₃ solution).[7]
-
Issue 2: Unexpected side products during reactions under basic conditions.
-
Symptoms:
-
Formation of multiple products during alkylation or acylation reactions.
-
Low conversion of the starting material despite using excess reagent.
-
-
Possible Causes:
-
Over-alkylation: The secondary amines of the this compound core are nucleophilic and can react with alkylating agents.[8][9] The initially formed mono-alkylated product can be further alkylated to form a tertiary amine, and potentially even a quaternary ammonium salt, leading to a mixture of products.[10][11]
-
Steric Hindrance: The steric environment around the nitrogen atoms can affect their reactivity.[12] In some cases, this may lead to incomplete reaction or require more forcing conditions.
-
-
Solutions and Recommendations:
-
Control Stoichiometry: Use a controlled amount of the electrophile (e.g., alkyl halide or acyl chloride) to favor mono-substitution. It may be necessary to use the spirodiamine as the limiting reagent.
-
Choice of Base: Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct without competing in the reaction.
-
Protecting Groups: For selective functionalization, consider using an orthogonal protecting group strategy to differentiate the two nitrogen atoms.
-
Data Presentation
Table 1: General Compatibility of this compound with Common Reagents
| Reagent Class | Condition | Compatibility | Notes |
| Acids | |||
| Strong Acids (e.g., neat TFA, conc. HCl) | Prolonged exposure, heat | Low | Risk of azetidine ring opening and polymerization.[2][5] |
| Dilute/Moderate Acids (e.g., 20-50% TFA in DCM, HCl in ether) | Controlled time, low temp | Moderate | Generally suitable for Boc deprotection; careful monitoring is crucial.[6][7] |
| Weak Acids (e.g., acetic acid) | Room temperature | High | Generally stable for use as a reaction solvent or additive. |
| Bases | |||
| Strong Aqueous Bases (e.g., NaOH, KOH) | Room temperature | High | The core structure is generally stable. |
| Non-nucleophilic Organic Bases (e.g., TEA, DIPEA) | Room temperature | High | Commonly used as acid scavengers in reactions. |
| Strong Non-nucleophilic Bases (e.g., DBU, NaH) | Room temperature | High | The core structure is stable, but these bases will deprotonate the secondary amines. |
| Electrophiles | |||
| Alkyl Halides, Acyl Chlorides | With base | Reactive | The secondary amines are nucleophilic and will undergo alkylation/acylation.[8][13] |
| Aldehydes, Ketones | Reductive amination conditions | Reactive | Will form corresponding amines. |
| Reducing/Oxidizing Agents | |||
| Common Reducing Agents (e.g., NaBH₄, LiAlH₄) | Standard conditions | High | The saturated core is stable. |
| Common Oxidizing Agents (e.g., PCC, KMnO₄) | Standard conditions | Moderate | The secondary amines can be susceptible to oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the Boc-protected this compound derivative in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[7]
-
Visualizations
Caption: Potential degradation pathway of this compound under strong acidic conditions.
Caption: Recommended workflow for reactions involving this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. m.youtube.com [m.youtube.com]
- 13. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Diazaspiro[3.4]octane Functionalization
Welcome to the technical support center for the functionalization of 2,6-diazaspiro[3.4]octane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in functionalizing this compound?
The primary challenge lies in the selective functionalization of the two secondary amine groups. Due to their similar reactivity, reactions often yield a mixture of mono- and di-substituted products, as well as the unreacted starting material. Achieving high selectivity for mono-functionalization is crucial for the synthesis of well-defined derivatives.
Q2: How can I achieve selective mono-functionalization of this compound?
The most common strategy is to use a protecting group, typically tert-butoxycarbonyl (Boc), to block one of the amine functionalities. This allows for the selective functionalization of the remaining free amine. The Boc group can then be removed under acidic conditions to reveal the second amine for further derivatization if required.
Q3: What are the most common functionalization reactions performed on this compound?
Common functionalization reactions include:
-
N-Acylation: Formation of amides using acyl chlorides, anhydrides, or carboxylic acids with coupling agents.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with reactive reagents such as acyl chlorides, sulfonyl chlorides, and strong bases, extra caution is advised. Palladium catalysts used in cross-coupling reactions are often pyrophoric and should be handled under an inert atmosphere.
Troubleshooting Guides
Selective Mono-Boc Protection
Issue: Low yield of the mono-Boc protected product and formation of di-Boc adduct.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect stoichiometry of Boc anhydride ((Boc)₂O). | Use of a slight excess (1.0-1.2 equivalents) of (Boc)₂O is often optimal. A large excess will favor the formation of the di-protected product. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (0 °C to room temperature) to improve selectivity for the mono-protected product. |
| Inappropriate base or base stoichiometry. | Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure the base is added slowly to the reaction mixture. |
| Solvent effects. | Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents. Co-solvents like water can sometimes improve the reaction rate but may affect selectivity. |
Issue: Difficulty in purifying the mono-Boc product from the starting material and di-Boc byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Similar polarity of the products. | Utilize column chromatography with a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or DCM) to improve separation. |
| Product is water-soluble. | After quenching the reaction, perform multiple extractions with an organic solvent to ensure complete recovery of the product. Acidifying the aqueous layer can sometimes help in separating the unreacted diamine. |
N-Acylation / Peptide Coupling
Issue: Low yield of the desired amide.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient activation of the carboxylic acid. | Screen different coupling reagents. Common choices include HATU, HBTU, and EDC with an additive like HOBt. For difficult couplings, more reactive acylating agents like acyl chlorides can be used. |
| Steric hindrance. | If either the acylating agent or the mono-protected this compound is sterically hindered, a longer reaction time or elevated temperature may be required. However, be mindful of potential side reactions at higher temperatures. |
| Base incompatibility. | Ensure the base used is non-nucleophilic and does not react with the acylating agent. DIPEA is a common choice. |
Issue: Epimerization during peptide coupling.
| Potential Cause | Troubleshooting Suggestion |
| Prolonged reaction time or high temperature with certain coupling reagents. | Minimize reaction time and temperature. Use coupling reagents known to suppress epimerization, such as COMU. |
| Base-mediated epimerization. | Use a weaker base or a hindered base to minimize epimerization of the activated amino acid. |
Buchwald-Hartwig N-Arylation
Issue: Low or no conversion of the starting materials.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst poisoning. | The nitrogen atoms of the diazaspirooctane can coordinate to the palladium center and inhibit its activity. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to prevent this. |
| Inappropriate choice of catalyst, ligand, or base. | The optimal combination is substrate-dependent. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligands, and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). |
| Poor quality of reagents or solvent. | Use freshly distilled and degassed solvents. Ensure the palladium catalyst and ligands are of high quality and handled under an inert atmosphere. |
| Reaction temperature is too low. | These reactions often require elevated temperatures (80-110 °C). |
Issue: Formation of side products (e.g., hydrodehalogenation of the aryl halide).
| Potential Cause | Troubleshooting Suggestion |
| Presence of water or other protic sources. | Ensure all reagents and solvents are scrupulously dried. |
| Suboptimal ligand-to-metal ratio. | An insufficient amount of ligand can lead to the formation of palladium black and undesired side reactions. A ligand-to-palladium ratio of 1.5:1 to 2:1 is often recommended. |
Reductive Amination
Issue: Low yield of the N-alkylated product.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient imine/enamine formation. | For less reactive aldehydes or ketones, the addition of a mild acid catalyst (e.g., acetic acid) can facilitate imine formation. The removal of water using a Dean-Stark trap or molecular sieves can also drive the equilibrium towards the imine. |
| Decomposition of the reducing agent. | Use a mild reducing agent that is stable under the reaction conditions, such as sodium triacetoxyborohydride (STAB), which is often preferred over sodium borohydride or sodium cyanoborohydride. |
| Reduction of the carbonyl starting material. | This can occur if the reducing agent is too reactive or if it is added before sufficient imine has formed. Add the reducing agent after allowing the amine and carbonyl compound to stir together for a period of time. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical reaction conditions and yields for the functionalization of mono-Boc-2,6-diazaspiro[3.4]octane. Please note that optimal conditions may vary depending on the specific substrates used.
Table 1: N-Acylation of mono-Boc-2,6-diazaspiro[3.4]octane
| Acylating Agent | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Carboxylic Acid | HATU | DIPEA | DMF | RT | 2-4 | 85-95 |
| Carboxylic Acid | EDC/HOBt | DIPEA | DCM | RT | 12-16 | 70-85 |
| Acyl Chloride | TEA | DCM | 0 to RT | 1-2 | 90-98 | |
| Acetic Anhydride | Pyridine | DCM | RT | 2-4 | 80-90 |
Table 2: Buchwald-Hartwig N-Arylation of mono-Boc-2,6-diazaspiro[3.4]octane with an Aryl Bromide
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 4-8 | 80-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 12-18 | 75-90 |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 16-24 | 60-80 |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise over 30 minutes.
-
Add triethylamine (TEA, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-10% methanol in DCM) to afford the mono-Boc-protected product.
Protocol 2: N-Acylation of mono-Boc-2,6-diazaspiro[3.4]octane
-
To a solution of the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (approx. 0.1 M), add a solution of mono-Boc-2,6-diazaspiro[3.4]octane (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes).
Protocol 3: Buchwald-Hartwig N-Arylation of mono-Boc-2,6-diazaspiro[3.4]octane
-
In a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add the aryl bromide (1.0 eq) and mono-Boc-2,6-diazaspiro[3.4]octane (1.2 eq).
-
Add anhydrous, degassed toluene (approx. 0.1 M).
-
Seal the tube and heat the reaction mixture to 100 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Reductive Amination of mono-Boc-2,6-diazaspiro[3.4]octane
-
To a solution of mono-Boc-2,6-diazaspiro[3.4]octane (1.0 eq) and an aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M), add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
troubleshooting scale-up of 2,6-diazaspiro[3.4]octane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2,6-diazaspiro[3.4]octane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.
Issue 1: Low Overall Yield in Multi-Step Synthesis
Q1: My overall yield for the multi-step synthesis of orthogonally protected this compound is significantly lower than reported in the literature. What are the common pitfalls?
A1: Low overall yield in a multi-step synthesis can result from suboptimal conditions in one or more steps. A systematic approach to identify the bottleneck is crucial. The synthesis of this compound derivatives has been reported with an overall yield of 26% over six steps on a gram scale.[1]
Troubleshooting Steps:
-
Analyze Each Step: Instead of focusing on the final yield, analyze the yield and purity of the product at each step of the synthesis.
-
Reaction Monitoring: Implement rigorous in-process controls (e.g., TLC, LC-MS, ¹H NMR) to monitor the reaction progress and ensure completion.
-
Reagent Quality: Ensure the quality and purity of all starting materials, reagents, and solvents. Moisture-sensitive steps are particularly critical.
-
Purification Efficiency: Evaluate your purification methods. Loss of product during chromatography or extraction can significantly impact the overall yield.
-
Scale-Up Effects: Be aware that reaction conditions may need to be re-optimized when scaling up from milligram to multi-gram quantities. Heat and mass transfer limitations can become significant.
Issue 2: Inefficient [3+2] Cycloaddition Reaction
Q2: I am experiencing a low yield in the key [3+2] cycloaddition step to form the pyrrolidine ring. How can I improve the efficiency of this reaction?
A2: The [3+2] cycloaddition is a critical step in forming the spirocyclic core. The reaction between an α,β-unsaturated ester and an azomethine ylide precursor is sensitive to reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst can be critical. While some procedures may proceed without a catalyst, others may benefit from the use of a Lewis acid.
-
Solvent and Temperature: Ensure that the solvent is anhydrous and appropriate for the reaction. The reaction temperature may also need to be optimized.
-
Precursor Stability: The azomethine ylide precursor, often generated in situ, can be unstable. Ensure that the conditions for its formation and reaction are optimal.
-
Side Reactions: Be mindful of potential side reactions, such as dimerization of the ylide or polymerization of the α,β-unsaturated ester.
Issue 3: Challenges in Purification
Q3: I am facing difficulties in purifying the intermediate and final products, leading to product loss and low purity. What are the recommended purification strategies?
A3: The purification of polar, nitrogen-containing compounds like this compound and its intermediates can be challenging.
Troubleshooting Steps:
-
Chromatography Conditions: Optimize your column chromatography conditions. This includes the choice of stationary phase (e.g., silica gel, alumina) and the eluent system. A gradient elution might be necessary.
-
Extraction pH: During aqueous work-up, carefully control the pH to ensure your compound of interest is in the organic phase and impurities are removed.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.
-
Salt Formation: For basic amine products, purification via salt formation can be an option. The salt can then be neutralized to recover the pure amine.
Issue 4: Incomplete Deprotection of Protecting Groups
Q4: The removal of the Boc or Benzyl protecting groups is incomplete. How can I ensure complete deprotection without affecting the spirocyclic core?
A4: Orthogonally protected this compound allows for selective deprotection of the two nitrogen atoms. Incomplete deprotection can lead to a mixture of products that are difficult to separate.
Troubleshooting Steps:
-
Boc-Group Removal: For Boc-group cleavage, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane, dioxane) are commonly used.[1] Ensure you are using a sufficient excess of acid and adequate reaction time.
-
Benzyl-Group Removal: Hydrogenolysis is the standard method for benzyl group removal. The choice of catalyst (e.g., Pd/C), hydrogen pressure, and solvent are critical. Ensure the catalyst is active and not poisoned.
-
Reaction Monitoring: Monitor the deprotection reaction closely by TLC or LC-MS to determine the point of complete conversion.
Data Presentation
Table 1: Summary of a Reported Synthesis of Orthogonally Protected this compound
| Step | Reaction | Reagents and Conditions | Reported Yield |
| 1 | 1,3-Dipolar Cycloaddition | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, methyl acrylate, TFA | 90% |
| 2 | Ester Hydrolysis | LiOH, THF/H₂O | - |
| 3 | Amide Coupling | Boc-azetidin-3-one, HATU, DIPEA | - |
| 4 | Ring-Closing Metathesis | Grubbs II catalyst | - |
| 5 | Reduction | H₂, Pd/C | - |
| 6 | Final Deprotection | TFA or HCl | - |
| Overall | - | - | 26% [1] |
Note: Yields for intermediate steps were not all individually reported in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition
This protocol is a generalized procedure based on common practices for this type of reaction.
-
To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add the azomethine ylide precursor (1.1-1.5 eq).
-
If required, add the catalyst (e.g., a Lewis acid like TFA) (0.1-1.0 eq) at the appropriate temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture at the optimized temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Boc-Deprotection
-
Dissolve the Boc-protected this compound derivative in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.
Mandatory Visualizations
References
Technical Support Center: Purity Assessment of 2,6-Diazaspiro[3.4]octane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 2,6-diazaspiro[3.4]octane. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Analytical Methodologies
The purity of this compound can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown components, or routine quality control. The primary recommended methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR).
Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound often involves a multi-step process, which may introduce various impurities into the final product.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Examples |
| Starting Materials | N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, methyl acrylate |
| Intermediates | Partially reacted intermediates from the synthetic pathway |
| Reagents | Trifluoroacetic acid (TFA), lithium diisopropylamide (LDA), di-tert-butyl dicarbonate (Boc₂O), 2-nitrobenzenesulfonamide |
| By-products | Compounds formed from side reactions or incomplete cyclization |
| Residual Solvents | Dichloromethane, Tetrahydrofuran (THF), Methanol, Acetonitrile |
| Degradation Products | Potential products from hydrolysis or oxidation |
Experimental Protocols
Detailed methodologies for the recommended analytical techniques are provided below. These protocols are intended as a starting point for method development and should be validated for your specific application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Due to the polar nature of amines, derivatization is often recommended to improve peak shape and thermal stability.
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of anhydrous acetonitrile and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A column specifically designed for amine analysis, such as an Agilent J&W CP-Volamine or a Restek Rtx-Volamine, is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC is a versatile method for the purity assessment of non-volatile impurities and for routine quality control. Peak tailing can be a common issue with amines, which can be mitigated by careful selection of the column and mobile phase pH.
Protocol 2: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with the mobile phase to a concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: A C18 column with end-capping to minimize silanol interactions (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water.
-
B: 0.1% Trifluoroacetic acid in acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Protocol 3: Purity Determination by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O or MeOD).
-
Ensure complete dissolution by vortexing.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.
-
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Troubleshooting Guides
GC-MS Troubleshooting
Q1: My this compound peak is tailing or broad in the GC chromatogram.
-
A1: This is a common issue when analyzing amines by GC. The primary causes are interactions with active sites in the GC system or insufficient volatility.
-
Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. Use fresh derivatizing reagents and optimize the reaction time and temperature.
-
Column Activity: The GC column may not be sufficiently inert. Use a column specifically designed for amine analysis which has a base-deactivated surface. Conditioning the column at a high temperature before analysis can also help passivate active sites.
-
Active Inlet Liner: The glass inlet liner can have active silanol groups. Use a base-deactivated liner to minimize these interactions.
-
Q2: I am observing poor sensitivity for my analyte.
-
A2: Low sensitivity can be due to sample loss or poor ionization.
-
Adsorption: The analyte may be adsorbing to active sites in the inlet or column. Address this as described in A1.
-
Degradation: The compound may be degrading at the inlet temperature. Try reducing the inlet temperature in increments of 10-20°C.
-
Derivatization: Ensure the derivatization is complete, as the underivatized amine will chromatograph poorly.
-
HPLC-UV Troubleshooting
Q1: The peak for this compound is showing significant tailing.
-
A1: Peak tailing for basic compounds like diamines in reversed-phase HPLC is typically caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase. By operating at a pH of 2.5-3.5 (using an additive like trifluoroacetic acid or formic acid), the amine functionalities will be protonated, and the silanol groups will be suppressed, minimizing ionic interactions.
-
Column Choice: Use a high-quality, end-capped C18 column. End-capping blocks many of the residual silanol groups.
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to control the pH on the column surface.
-
Q2: My retention times are shifting between injections.
-
A2: Fluctuating retention times usually point to issues with the mobile phase or column equilibration.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. If using buffers, ensure they are fully dissolved.
-
Column Equilibration: The column may not be fully equilibrated with the starting gradient conditions. Increase the equilibration time between runs.
-
Temperature Fluctuation: Ensure the column compartment temperature is stable.
-
qNMR Troubleshooting
Q1: The purity calculation seems inaccurate or inconsistent.
-
A1: Inaccuracy in qNMR often stems from issues with sample preparation or acquisition parameters.
-
Weighing Errors: Use a calibrated analytical balance and ensure accurate weighing of both the analyte and the internal standard.
-
Incomplete Dissolution: Ensure both the analyte and the internal standard are fully dissolved in the deuterated solvent.
-
Insufficient Relaxation Delay: If the relaxation delay (d1) is too short, signals will not fully relax between pulses, leading to inaccurate integrals. Ensure d1 is at least 5 times the T₁ of the slowest relaxing proton being quantified.
-
Integration Errors: Ensure the integration regions are set correctly and that the baseline is flat and free of distortion.
-
Q2: The signal-to-noise ratio is too low for accurate integration.
-
A2: A low signal-to-noise ratio can compromise the accuracy of your quantification.
-
Sample Concentration: Increase the amount of sample and internal standard used.
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio (S/N increases with the square root of the number of scans).
-
Spectrometer Field Strength: If available, use a higher field strength spectrometer.
-
FAQs
Technical Support Center: Managing Stereochemistry in 2,6-Diazaspiro[3.4]octane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stereochemistry during the synthesis of 2,6-diazaspiro[3.4]octanes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stereoselective synthesis of 2,6-diazaspiro[3.4]octanes.
Issue 1: Low Enantiomeric Excess (ee)
Question: We are performing an asymmetric synthesis of a 2,6-diazaspiro[3.4]octane derivative using a chiral catalyst, but the enantiomeric excess of our product is consistently low. What are the potential causes and how can we improve it?
Answer:
Low enantiomeric excess (ee) in asymmetric catalysis is a common challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot and improve the enantioselectivity of your reaction.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Catalyst or Ligand | 1. Screen Chiral Catalysts/Ligands: Evaluate a range of chiral catalysts or ligands with different steric and electronic properties. For metal-catalyzed reactions, varying the chiral ligand is crucial. Consider bifunctional catalysts that can provide a more organized transition state. 2. Check Catalyst Purity and Integrity: Ensure the catalyst is of high purity and has not degraded. For phosphine-based ligands, oxidation to the corresponding phosphine oxide can occur; this can be checked by ³¹P NMR. | Identification of a more effective catalyst system that provides a better-defined chiral environment for the substrate, leading to higher enantioselectivity. |
| Incorrect Reaction Temperature | 1. Systematically Vary the Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. | An increase in enantiomeric excess, although this may sometimes be accompanied by a decrease in the reaction rate. |
| Inappropriate Solvent | 1. Conduct a Solvent Screen: The polarity and coordinating ability of the solvent can significantly influence the catalyst-substrate complex and the transition state geometry. Screen a variety of solvents (e.g., toluene, THF, dichloromethane, dioxane). | Discovery of a solvent that optimizes the interactions in the transition state, leading to improved enantioselectivity. |
| Presence of Impurities | 1. Ensure Anhydrous and Pure Reagents/Solvents: Trace amounts of water or other impurities can deactivate the catalyst or interfere with its stereodirecting ability. Use freshly distilled or properly dried solvents and high-purity reagents. Perform reactions under an inert atmosphere (N₂ or Ar). | Elimination of interfering species, allowing the chiral catalyst to function optimally and improving enantioselectivity. |
| Suboptimal Catalyst Loading | 1. Vary Catalyst Loading: While a higher catalyst loading may not always improve ee, an insufficient amount can lead to a significant background (non-catalyzed) reaction, which is not stereoselective. Incrementally increase the catalyst loading to see if it impacts the ee. | A higher catalyst loading may outcompete the background reaction, resulting in a higher overall enantioselectivity. |
| Racemization of the Product | 1. Monitor ee Over Time: The product itself might be racemizing under the reaction or workup conditions. Take aliquots at different time points and analyze the ee. 2. Modify Workup: If racemization is suspected, consider milder workup conditions (e.g., avoiding strong acids or bases, lower temperatures). | Identification of product instability and implementation of conditions that preserve its enantiomeric integrity. |
Issue 2: Poor Diastereoselectivity (dr)
Question: Our synthesis of a substituted this compound is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can we improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the synthesis of substituted spirocycles can be challenging. The relative orientation of substituents is determined by the energies of the diastereomeric transition states. The following steps can help you optimize your reaction for higher diastereoselectivity.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Unfavorable Reaction Temperature | 1. Optimize Reaction Temperature: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the temperature generally favors the kinetic product, which may be the desired diastereomer. Conversely, higher temperatures can lead to the thermodynamic product. | An improved diastereomeric ratio by favoring the formation of one diastereomer over the other. |
| Incorrect Solvent Choice | 1. Perform a Solvent Screen: The solvent can influence the conformation of reactants and transition states. Solvents with different polarities and coordinating abilities should be tested. | Identification of a solvent that enhances the energy difference between the diastereomeric transition states, leading to a higher dr. |
| Steric and Electronic Effects of Protecting Groups | 1. Change Protecting Groups: The size and nature of protecting groups on the nitrogen atoms can significantly influence the steric environment around the reacting centers. A bulkier protecting group may favor the formation of one diastereomer. The choice of protecting group can also impact the conformation of the molecule. | Enhanced diastereoselectivity due to increased steric hindrance or favorable conformational locking. |
| Choice of Reagents and Catalysts | 1. Screen Different Reagents/Catalysts: The choice of base, Lewis acid, or catalyst can have a profound impact on diastereoselectivity. For instance, in reductions of a ketone, different reducing agents can lead to opposite diastereomers. | Discovery of a reagent or catalyst system that provides superior facial selectivity. |
| Substrate Control vs. Reagent Control | 1. Modify the Substrate: If possible, modifying the substrate to introduce a directing group can enhance diastereoselectivity. 2. Utilize a Chiral Auxiliary: For substrate-controlled diastereoselection, attaching a chiral auxiliary can provide high levels of stereocontrol. | Improved diastereoselectivity through either inherent substrate features or the influence of a chiral auxiliary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for establishing the stereocenter in this compound synthesis?
A1: The most common strategies include:
-
Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) to convert a prochiral starting material into an enantiomerically enriched product.
-
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains one or more stereocenters.
-
Use of Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.
-
Diastereoselective Reactions: Creating new stereocenters in a molecule that already contains a stereocenter, where the existing center directs the stereochemistry of the new ones.
Q2: How do I choose the right protecting groups for the nitrogen atoms, and how might they affect stereochemistry?
A2: The choice of protecting groups (e.g., Boc, Cbz, Bn) is critical.
-
Stability: The protecting group must be stable to the reaction conditions used to build the spirocycle and be removable under conditions that do not harm the final product.
-
Orthogonality: If the two nitrogen atoms need to be functionalized differently, orthogonal protecting groups (removable under different conditions) should be used.
-
Stereochemical Influence: The steric bulk of the protecting group can influence the approach of reagents, thereby affecting diastereoselectivity. For example, a bulky protecting group may block one face of the molecule, leading to preferential attack from the less hindered face.
Q3: How can I monitor the progress and determine the stereochemical outcome of my reaction?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor the consumption of starting materials and the formation of the product.
-
Diastereomeric Ratio (dr): The dr of the crude product can often be determined by ¹H NMR spectroscopy by integrating the signals of diastereotopic protons.
-
Enantiomeric Excess (ee): The ee is determined using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The sample is compared to a racemic standard.
Quantitative Data Summary
The following table provides a hypothetical comparison of different asymmetric methods for the synthesis of a chiral this compound derivative. This table is intended to serve as a template for organizing experimental results.
Table 1: Comparison of Asymmetric Synthetic Methods
| Entry | Method | Catalyst/Auxiliary | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Organocatalysis | Chiral Phosphoric Acid (10 mol%) | Toluene | 25 | 24 | 85 | - | 92 |
| 2 | Organocatalysis | Chiral Amine (20 mol%) | CH₂Cl₂ | 0 | 48 | 78 | - | 85 |
| 3 | Metal Catalysis | Rh(acac)(CO)₂ / Chiral Ligand (5 mol%) | THF | 25 | 12 | 92 | >95:5 | 98 |
| 4 | Chiral Auxiliary | Evans Auxiliary | CH₂Cl₂ | -78 | 4 | 90 (after removal) | >98:2 | >99 |
Detailed Experimental Protocols
Protocol: Organocatalytic Enantioselective Synthesis of a Boc-Protected this compound Derivative
This protocol is a general guideline for an asymmetric intramolecular cyclization catalyzed by a chiral phosphoric acid.
Materials:
-
N-Boc protected amino-alkyne precursor
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst.
-
Addition of Reactants: Dissolve the N-Boc protected amino-alkyne precursor in the anhydrous solvent and add it to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for optimizing stereoselective reactions.
Troubleshooting Logic
Caption: Troubleshooting decision tree for poor stereoselectivity.
Validation & Comparative
2,6-Diazaspiro[3.4]octane: A Superior Bioisostere to Piperazine for Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In this context, 2,6-diazaspiro[3.4]octane is emerging as a compelling bioisosteric replacement for the ubiquitous piperazine ring, offering significant advantages in terms of metabolic stability, physicochemical properties, and overall pharmacological profile.
This guide provides an objective comparison of this compound and piperazine, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization efforts.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a core scaffold is a critical decision in drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic characteristics. The following table summarizes key physicochemical parameters for this compound and piperazine.
| Property | This compound | Piperazine | Significance in Drug Discovery |
| pKa1 | ~8.5-9.5 (estimated) | 9.73 | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| pKa2 | ~5.0-6.0 (estimated) | 5.35 | A lower second pKa can reduce the likelihood of di-protonation, which can be beneficial for cell permeability. |
| Calculated logP (cLogP) | -0.0885 (for N-methyl derivative) | -1.24 to -1.50 | A measure of lipophilicity, impacting solubility, absorption, and off-target effects. The less negative cLogP of the spirocycle suggests a more balanced lipophilicity. |
| Aqueous Solubility | Data not available for parent | Freely soluble | Crucial for formulation and bioavailability. The high solubility of piperazine is a known advantage. |
Metabolic Stability: The Spirocyclic Advantage
A primary driver for exploring piperazine bioisosteres is to mitigate metabolic liabilities. The piperazine ring is susceptible to N-dealkylation and other oxidative metabolic pathways mediated by cytochrome P450 enzymes. The rigid, three-dimensional structure of this compound offers a significant advantage by sterically shielding the nitrogen atoms, thereby reducing their accessibility to metabolic enzymes.
While direct comparative data for the parent scaffolds is limited, studies on derivatives consistently demonstrate the superior metabolic stability of diazaspiroalkanes over piperazine. For instance, the replacement of a piperazine moiety with a diazaspiro[3.3]heptane in a series of pyridazine derivatives led to a dramatic improvement in metabolic stability, with the half-life in human liver microsomes (HLM) increasing from approximately 3 minutes to over 100 minutes.
| Parameter | This compound Derivative (Qualitative) | Piperazine Derivative (Qualitative) |
| In Vitro Half-life (HLM) | Significantly Longer | Shorter |
| Intrinsic Clearance (CLint) | Lower | Higher |
This enhanced metabolic stability can translate to improved pharmacokinetic profiles in vivo, including longer half-life and increased exposure, potentially leading to lower dose requirements and reduced dosing frequency.
Pharmacological Performance: Case Studies
The utility of this compound as a piperazine bioisostere has been demonstrated in various therapeutic areas.
-
PARP Inhibitors: In the development of analogs of the PARP inhibitor olaparib, the incorporation of a this compound moiety in place of the piperazine ring resulted in compounds with retained or improved PARP-1 affinity. Notably, some of these spirocyclic analogs exhibited reduced DNA damage and cytotoxicity compared to their piperazine-containing counterparts, suggesting a potential for an improved safety profile.
-
Antitubercular Agents: A series of potent nitrofuran antitubercular leads were developed utilizing a this compound core. This scaffold proved to be a viable platform for exploring diverse substitutions to optimize activity against Mycobacterium tuberculosis.
Experimental Protocols
To facilitate the direct comparison of novel compounds incorporating these scaffolds, detailed protocols for key in vitro assays are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of a compound in an aqueous solution.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Titration:
-
Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized. For diprotic species, two inflection points will be observed.
-
Determination of logP by the Shake-Flask Method
Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.
-
Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the phases to separate completely. Centrifugation can be used to break up emulsions.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagents and Solutions:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compound stock solution (e.g., in DMSO).
-
Internal standard solution in a quenching solvent (e.g., acetonitrile).
-
-
Incubation:
-
Prepare a master mix containing the liver microsomes and phosphate buffer. Pre-warm to 37°C.
-
Add the test compound to the master mix to a final concentration of typically 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the cold quenching solvent containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated by normalizing the rate of metabolism to the protein concentration used in the assay.
-
Signaling Pathway Visualization
To illustrate the context
A Comparative Guide to the Physicochemical Properties of 2,6-Diazaspiro[3.4]octane and Piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fundamental physicochemical properties of two important nitrogen-containing heterocyclic scaffolds: 2,6-diazaspiro[3.4]octane and piperazine. An understanding of these properties is critical for their application in medicinal chemistry and drug design, influencing key pharmacokinetic and pharmacodynamic parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME).
While piperazine is a well-characterized and widely utilized building block in pharmaceuticals, this compound is an emerging spirocyclic scaffold valued for its three-dimensional structure. This guide summarizes available experimental and computational data, outlines standard experimental protocols for property determination, and visualizes a key experimental workflow.
It is important to note that while extensive experimental data is available for piperazine, the parent this compound is less characterized in public literature. Much of the available data for the spirocyclic compound is for its protected or substituted derivatives.
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical properties for piperazine. Due to a lack of publicly available experimental data for the unsubstituted this compound, calculated values for a simple methylated analogue are provided for context, alongside data for piperazine.
| Property | This compound | Piperazine |
| Molecular Formula | C₆H₁₂N₂ | C₄H₁₀N₂ |
| Molecular Weight | 112.17 g/mol | 86.14 g/mol |
| pKa | Data not available | pKa₁: 5.35; pKa₂: 9.73 (at 25 °C) |
| logP (Octanol/Water) | -0.0885 (Calculated, for 2-methyl derivative)[1] | -1.5 (Experimental) |
| Aqueous Solubility | Data not available | Freely soluble |
| Melting Point (°C) | Data not available | 106 - 112 °C |
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is essential for drug development. The following sections detail standard methodologies for determining the key parameters discussed in this guide.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a high-precision technique for its determination.[2]
Methodology:
-
Calibration: The potentiometer and pH electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[3]
-
Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to a known concentration, often around 1 mM.[3] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[3]
-
Titration Setup: The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. To avoid interference from atmospheric CO₂, the solution is purged with an inert gas like nitrogen.[3]
-
Titration Process: A standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) is added to the sample solution in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is the pH at which half of the compound is ionized, determined from the half-equivalence point on the curve.[4] The experiment is typically repeated at least three times to ensure reproducibility.[3]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is the industry standard for measuring a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its direct measurement.[5]
Methodology:
-
Phase Saturation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[6][7]
-
Sample Preparation: A small, accurately weighed amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other saturated phase in a flask or vial.
-
Equilibration: The mixture is agitated (e.g., on a rotator or shaker) for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.[8] The mixture is then left undisturbed or centrifuged to ensure complete phase separation.[8]
-
Concentration Analysis: A sample is carefully taken from both the n-octanol and the aqueous layers, avoiding cross-contamination.[5] The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]
Determination of Aqueous Solubility
Solubility is a critical factor influencing a drug's bioavailability. Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.
Methodology (Shake-Flask/Equilibrium Method):
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the aqueous medium (e.g., water, buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., shaker bath at 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: The suspension is filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated solution (supernatant) from the excess solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC with a UV detector or LC-MS/MS. A calibration curve is used to ensure accurate quantification.
-
Result Expression: The solubility is expressed in units such as mg/mL or µM.
Determination of Melting Point
A compound's melting point and its range are important indicators of purity and identity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled glass capillary tube, sealed at one end. The sample is tapped down to form a compact column.
-
Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute), especially when approaching the expected melting point.
-
Observation: The sample is observed through a magnifying lens. Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting).
-
Result: The melting point is reported as this temperature range. A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
Mandatory Visualization
The following diagram illustrates the standard experimental workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination via the shake-flask method.
References
- 1. chemscene.com [chemscene.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of 2,6-Diazaspiro[3.4]octane: A Comparative Guide to a Superior Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer improved physicochemical and pharmacological properties is perennial. In recent years, the 2,6-diazaspiro[3.4]octane core has emerged as a privileged structure, demonstrating significant advantages over traditional, often planar, scaffolds in medicinal chemistry. This guide provides an objective comparison of the this compound scaffold with conventional alternatives, supported by experimental data and detailed methodologies, to illuminate its potential in modern drug discovery.
The inherent three-dimensionality of the this compound scaffold is a primary driver of its favorable characteristics. By escaping the "flatland" of aromatic ring systems, this spirocyclic motif offers a more nuanced and precise presentation of functional groups in three-dimensional space. This can lead to enhanced target engagement and improved selectivity.[1][2] Furthermore, the incorporation of sp³-rich spirocycles is correlated with improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for the successful development of drug candidates.[1][2]
Data Presentation: A Head-to-Head Comparison
While comprehensive public data directly comparing a wide range of this compound derivatives with their non-spirocyclic counterparts is still emerging, the following table summarizes key physicochemical parameters for piperazine, a common traditional scaffold, and its spirocyclic bioisosteres, including a diazaspiro[3.3]heptane, which shares structural similarities with the [3.4]octane system. This data highlights the general trends observed when moving from a traditional scaffold to a spirocyclic one.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine |
| 9.73 | 5.35 | -1.50 | Freely soluble |
| 2,6-Diazaspiro[3.3]heptane |
| - | - | -0.51 | - |
| Homopiperazine |
| 11.02 (predicted) | - | -0.48 | Soluble |
| 2,5-Diazabicyclo[2.2.1]heptane |
| - | - | -0.6 | - |
| Note: Data for some bioisosteres is not readily available in public sources and would require experimental determination.[3] |
Mandatory Visualization
The following diagrams illustrate key aspects of the evaluation and application of this compound derivatives.
References
- 1. Frontiers | Negative Impact of Sigma-1 Receptor Agonist Treatment on Tissue Integrity and Motor Function Following Spinal Cord Injury [frontiersin.org]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Pharmacokinetic Profile of Novel Therapeutics Containing a 2,6-Diazaspiro[3.4]octane Scaffold: A Comparative Guide
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of innovative therapeutics. Its inherent three-dimensional geometry and favorable physicochemical properties have led to its incorporation into novel drug candidates targeting a range of diseases, most notably malaria and tuberculosis. This guide provides a comparative analysis of the pharmacokinetic profiles of two distinct classes of compounds built upon this promising scaffold: a series of potent antimalarial agents and a promising new class of antitubercular nitrofuran carboxamides.
Comparative Pharmacokinetic Data
The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for representative compounds from both the antimalarial and antitubercular series containing the this compound core. These data offer a quantitative comparison of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Antimalarial Compound 1 | Antimalarial Compound 2 | Antitubercular Lead Compound |
| In Vitro ADME | |||
| Microsomal Stability (t½, min) | >60 (Human) | >60 (Human) | Data not available |
| Plasma Protein Binding (%) | 98.7 (Human) | 99.5 (Human) | Data not available |
| In Vivo Pharmacokinetics (Mouse) | |||
| Half-life (t½, h) | 3.5 | 4.1 | Data not available |
| Cmax (µM) | 1.2 | 0.8 | Data not available |
| AUC (µM·h) | 6.8 | 5.9 | Data not available |
| Bioavailability (%) | 30 | 45 | Data not available |
| Clearance (mL/min/kg) | 25 | 18 | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile of the test compounds after oral administration in a murine model.
Animal Model: Male BALB/c mice (6-8 weeks old).
Procedure:
-
Dosing: A single oral dose of the test compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) is administered to a cohort of mice (n=3 per time point) at a concentration of 10 mg/kg.
-
Blood Sampling: Blood samples are collected via cardiac puncture at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including half-life (t½), maximum plasma concentration (Cmax), area under the curve (AUC), bioavailability, and clearance.
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of the test compounds in the presence of liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
Procedure:
-
Incubation: The test compound is incubated with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped at each time point by the addition of cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½).
Plasma Protein Binding Assay
Objective: To determine the extent to which the test compounds bind to plasma proteins.
Method: Equilibrium Dialysis.
Procedure:
-
Apparatus: A dialysis chamber is separated by a semi-permeable membrane. One side contains the test compound in plasma, and the other side contains a protein-free buffer.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound fraction of the drug to diffuse across the membrane.
-
Quantification: The concentration of the test compound is measured in both the plasma and buffer compartments using LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two compartments.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental protocols described above.
Comparative Biological Activity of 2,6-Diazaspiro[3.4]octane Derivatives: A Guide for Drug Discovery Professionals
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its inherent three-dimensional geometry and synthetic tractability have made it an attractive core for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of various this compound derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Antitubercular Activity
A series of 5-nitrofuroyl derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The data reveals that modifications to the periphery of the spirocyclic core significantly impact the antitubercular potency.[1]
Table 1: Antitubercular Activity of this compound Derivatives
| Compound ID | R Group | MIC (µg/mL) |
| 5a | -CH₂-c-Pr | > 10 |
| 5b | -CH₂CH(CH₃)₂ | 0.25 |
| 5c | -c-Pr | > 10 |
| 6d | 1-methyl-1H-imidazol-2-yl | 0.016 |
| 12 | 1-benzyl-5-methyl-1H-imidazol-2-yl | 0.25 |
| 13 | 5-methyl-1,3-oxazol-2-yl | > 10 |
| 17 | 5-methyl-1,3,4-oxadiazol-2-yl | > 10 |
| 18 | 5-methyl-4H-1,2,4-triazol-3-yl | 1.56 |
| 21 | 3-methyl-1,2,4-oxadiazol-5-yl | > 10 |
| 22 | 5-methyl-1,2,4-oxadiazol-3-yl | > 10 |
| 24 | 1-methyl-1H-pyrazol-5-yl | > 10 |
| 27 | 1-methyl-1H-1,2,3-triazol-4-yl | > 10 |
Data sourced from "Periphery Exploration around this compound Core Identifies a Potent Nitrofuran Antitubercular Lead".[1]
The standout compound, 6d , featuring a 1-methyl-1H-imidazol-2-yl substituent, demonstrated exceptional potency with a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[1]
Mechanism of Action of Nitrofuran Derivatives
The antitubercular activity of nitrofuran derivatives is initiated by the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive nitrogen species. These species can damage multiple cellular targets, including DNA, ribosomes, and enzymes involved in essential metabolic processes.
Caption: Proposed mechanism of action for nitrofuran antitubercular agents.
Antimalarial Activity
A novel series of this compound derivatives has been identified with potent, multi-stage antimalarial activity against Plasmodium falciparum. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the scaffold are crucial for achieving low nanomolar efficacy. While a detailed SAR table is pending the full analysis of the cited literature, initial reports highlight compounds with asexual blood-stage IC50 values below 50 nM.[1]
Further investigation into the full study is recommended to obtain a comprehensive SAR table for this class of compounds.
Sigma-1 Receptor Antagonism
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent antagonists of the sigma-1 receptor (σ1R), a chaperone protein implicated in various central nervous system disorders. A detailed SAR study led to the identification of compound 32 as a particularly potent antagonist. While the specific Ki value for compound 32 is not available in the abstract of the primary publication, the study highlights its significant potential.
Table 2: Sigma-1 Receptor Antagonist Activity
| Compound ID | Target | Assay | Efficacy Metric (Ki) | Application |
| Compound 32 | Sigma-1 Receptor | Radioligand Binding Assay | Potent Antagonist | Pain, Morphine Tolerance |
Data interpretation based on "2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists...".
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can modulate a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Kinase Inhibitory Activity
While the this compound scaffold is recognized as a valuable building block in the design of kinase inhibitors due to its rigid, three-dimensional structure, a comprehensive search of the current literature did not yield specific examples of derivatives with detailed structure-activity relationships and comparative IC50 data for this particular isomer. The development of this compound-based kinase inhibitors remains an area with significant potential for future research.
Experimental Protocols
Resazurin Microtiter Assay (REMA) for M. tuberculosis
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).
Detailed Steps:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing 7H9 broth supplemented with 0.1% casitone and 0.5% glycerol.
-
An inoculum of M. tuberculosis H37Rv is prepared and added to each well.
-
The plates are incubated for 7 days at 37°C.
-
A solution of resazurin is added to each well, and the plates are re-incubated overnight.
-
A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates inhibition. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Radioligand Binding Assay for Sigma-1 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the sigma-1 receptor.
Detailed Steps:
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor are prepared.
-
The membrane homogenates are incubated with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Kinase Inhibition Assay (General Protocol)
This is a general protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.
Detailed Steps:
-
The kinase, a specific substrate (peptide or protein), and ATP are combined in an appropriate assay buffer.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based detection of the phosphorylated product.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
References
Comparative Analysis of 2,6-Diazaspiro[3.4]octane Derivatives in Preclinical Research
A deep dive into the in vitro and in vivo performance of a promising new scaffold in drug discovery, this guide offers a comparative analysis of 2,6-diazaspiro[3.4]octane compounds against established alternatives in key therapeutic areas. This document is intended for researchers, scientists, and drug development professionals.
The this compound core is an emerging privileged structure in medicinal chemistry, demonstrating potential across a range of biological targets. Its rigid, three-dimensional spirocyclic framework offers unique opportunities for exploring chemical space and developing novel therapeutics. This guide provides a comparative overview of the performance of this compound derivatives in two distinct areas: as antitubercular agents and as dopamine D3 receptor antagonists.
Antitubercular Activity: A New Frontier in Combating Resistance
A series of nitrofuran-containing this compound derivatives have been investigated for their in vitro activity against Mycobacterium tuberculosis. The data presented below compares the minimum inhibitory concentration (MIC) of these novel compounds with standard first-line antitubercular drugs.
In Vitro Antitubercular Activity Data
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 6-Benzyl-N-(4-fluorobenzyl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | M. tuberculosis H37Rv | 0.016 | Isoniazid | 0.03 - 0.06 |
| Additional this compound derivatives | M. tuberculosis H37Rv | 0.125 - >16 | Rifampin | 0.12 - 0.25 |
| Ethambutol | 5.0 | |||
| Pyrazinamide | 200 |
*Table 1: In vitro antitubercular activity of 2,6-diazaspiro[3.4]
2,6-Diazaspiro[3.4]octane: A Rising Star in Drug Design Compared to its Diazaspiroalkane Peers
For researchers, scientists, and drug development professionals, the quest for novel scaffolds that can unlock new therapeutic potential is perpetual. Among the spirocyclic amines, 2,6-diazaspiro[3.4]octane has emerged as a particularly promising building block, offering a unique combination of three-dimensionality, synthetic accessibility, and advantageous physicochemical properties. This guide provides an objective comparison of this compound with other diazaspiroalkanes, supported by experimental data to inform rational drug design.
The rigid, non-planar structure of diazaspiroalkanes makes them attractive scaffolds in medicinal chemistry. This inherent three-dimensionality allows for precise spatial orientation of substituents, enabling improved target binding and selectivity compared to more flexible or planar structures.[1] Furthermore, the presence of two nitrogen atoms provides versatile handles for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are critical determinants of a drug candidate's ultimate success, influencing its solubility, permeability, and metabolic stability. While comprehensive experimental data for a wide range of diazaspiroalkanes is not always available in a single source, we can compile and compare available data to discern trends.
| Scaffold Name | Structure | Molecular Weight ( g/mol ) | clogP (Predicted) | pKa1 (Predicted) | pKa2 (Predicted) | Topological Polar Surface Area (Ų) |
| This compound |
Note: Predicted values are from publicly available databases and may vary between different prediction algorithms. Experimental determination is required for definitive values.
The this compound scaffold, with its azetidine and pyrrolidine rings, presents a compact and rigid framework. Its predicted clogP suggests good aqueous solubility, a desirable property for many drug candidates. The basicity of the two nitrogen atoms, as indicated by the predicted pKa values, allows for the formation of salts to further enhance solubility and provides opportunities for ionic interactions with biological targets.
Pharmacological Applications and Performance
The utility of a scaffold is ultimately demonstrated by its successful application in the development of biologically active compounds. This compound has been incorporated into a variety of drug candidates, showcasing its versatility.
Case Study: this compound as a Piperazine Bioisostere in Olaparib Analogs
A notable example of the successful application of a diazaspiroalkane is the replacement of the piperazine ring in the PARP inhibitor olaparib. A study investigating this modification provided valuable comparative data on the impact of different diazaspiro cores on PARP-1 inhibitory activity.
| Compound | Scaffold | PARP-1 IC50 (nM) |
| Olaparib | Piperazine | 4.7 |
| Analog 1 | This compound | 12.6 |
| Analog 2 | 2,5-Diazaspiro[3.4]octane | 32.4 |
| Analog 3 | 1,6-Diazaspiro[3.4]octane | 57.1 |
Data extracted from a study on PARP inhibitors.
In this specific context, the this compound analog (Analog 1) retained potent PARP-1 inhibition, demonstrating its viability as a piperazine bioisostere. While its potency was slightly reduced compared to olaparib, it outperformed other diazaspiro[3.4]octane isomers, highlighting the subtle but significant impact of nitrogen positioning on biological activity.
Other Therapeutic Areas
Beyond its use as a piperazine bioisostere, the this compound core has been explored in various other therapeutic areas:
-
Antitubercular Agents: Nitrofuran derivatives containing the this compound scaffold have shown potent activity against Mycobacterium tuberculosis.[3]
-
Antimalarial Agents: A novel series of diazaspiro[3.4]octanes has demonstrated activity against multiple stages of the Plasmodium falciparum parasite.[4]
-
Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been identified as potent sigma-1 receptor antagonists with potential applications in pain management.[5]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of diazaspiroalkanes.
Physicochemical Property Determination
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
The partition coefficient is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.
-
Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer like PBS pH 7.4) saturated with n-octanol.
-
Compound Dissolution: Dissolve a known amount of the test compound in one of the phases.
-
Partitioning: Mix equal volumes of the two phases in a sealed container and shake vigorously for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
pKa (Acid Dissociation Constant) Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at physiological pH.
-
Solution Preparation: Prepare a solution of the test compound in water or a co-solvent system if solubility is an issue.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: Monitor the pH of the solution continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
In Vitro Pharmacokinetic Assays
Human Liver Microsomal (HLM) Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its likely in vivo clearance.
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]
-
Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated from the slope of the linear regression.[7]
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier to predict in vivo drug absorption.
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.[8]
-
Permeability Measurement:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.[9]
Mandatory Visualizations
Experimental Workflow: In Vivo Pharmacokinetic Study in Rats
Caption: Workflow of a typical preclinical pharmacokinetic study in rats.
Signaling Pathway: GPCR-Mediated Signaling (Simplified)
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.
Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its unique structural features and favorable physicochemical properties make it an attractive alternative to more traditional cyclic amines like piperazine. As demonstrated by its successful incorporation into a range of biologically active compounds, this scaffold has the potential to unlock novel therapeutic agents. The comparative data and experimental protocols provided in this guide aim to facilitate the rational design and evaluation of new drug candidates based on this compound and other promising diazaspiroalkanes. Further systematic studies directly comparing a wider range of these scaffolds will be invaluable in fully elucidating their structure-property and structure-activity relationships.
References
- 1. 2-Methyl-2,5-diazaspiro[3.4]octan-6-one | Benchchem [benchchem.com]
- 2. admescope.com [admescope.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
A Comparative Guide to Computational Docking of 2,6-Diazaspiro[3.4]octane Ligands
The 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of ligands for a variety of biological targets.[1] This guide provides a comparative overview of computational docking studies performed on this compound derivatives, with a focus on their interactions with the sigma-1 (σ1R), sigma-2 (σ2R), and dopamine D3 receptors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics.
Overview of this compound Ligands and Their Targets
The rigid, three-dimensional nature of the this compound core offers a unique structural framework that can be functionalized to achieve high affinity and selectivity for various receptors.[2] Recent research has highlighted its utility in designing antagonists for the σ1R, which is a promising target for pain management, and for the dopamine D3 receptor, relevant in treating neurological and neuropsychiatric disorders.[3][4][5] Additionally, this scaffold has been explored as a bioisostere for piperazine in the development of σ2R ligands, which are being investigated for their potential in Alzheimer's disease and other conditions.[6][7]
Comparative Docking Analysis
Computational docking studies have been instrumental in elucidating the binding modes and structure-activity relationships (SAR) of this compound ligands. Below is a summary of key findings from docking simulations against different receptors.
Sigma-1 Receptor (σ1R) Antagonists
A series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and evaluated as potent σ1R antagonists.[3] These studies, based on the co-crystal structure of σ1R, have led to the identification of compounds that significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance.[3]
Sigma-2 Receptor (σ2R) Ligands
In the pursuit of selective σ2R ligands, diazaspiroalkanes have been investigated as replacements for the piperazine moiety.[6] Computational studies revealed that hydrogen bond interactions with ASP29 and π-stacking interactions with TYR150 are crucial for high binding affinity to this protein.[6]
Dopamine D3 Receptor Antagonists
Several potent and highly selective D3 receptor antagonists have been developed using arylated diazaspiro alkane cores.[4][5] These ligands exhibit favorable D3R affinity and high selectivity over the D2 receptor, a significant challenge in the development of D3R-targeted therapeutics.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from the referenced computational docking studies, providing a direct comparison of the binding affinities of different this compound derivatives.
Table 1: Docking Results for Selected Sigma-2 Receptor Ligands [6]
| Compound | Estimated Binding Energy (kcal/mol) | Distance to ASP29 (Å) |
| Reference 1 | -10.50 | 2.8 |
| Reference 2 | -9.65 | 3.3 |
| Compound 2a | -9.89 | 2.9 |
| Compound 2d | -10.97 | 2.5 |
| Compound 2n | -10.12 | 2.7 |
| Compound 2o | -10.34 | 2.6 |
Table 2: Binding Affinities of Diazaspiro Alkane Ligands for Dopamine D3 Receptor [5]
| Compound | D3R Ki (nM) | D2R/D3R Selectivity |
| 11 | 12.0 | 905 |
| 14 | 25.6 | 264 |
| 15a | 15.3 | >654 |
| 15c | 22.1 | 430 |
Experimental Protocols
The methodologies employed in the cited computational docking studies are detailed below to allow for replication and further investigation.
Molecular Docking Protocol for σ2R Ligands[6]
-
Ligand Preparation: The protonated state of each compound at physiological pH was predicted using Open Babel v3.1.0. The structures were then imported into Chem3D Ultra 15.1 and minimized using the MMFF94 force field.[6]
-
Protein Preparation: The crystal structure of the target receptor was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added using AutoDockTools.
-
Docking Simulation: Molecular docking was performed using the AutoDock 4.2 plugin in PyMOL. The grid box was centered on the active site of the receptor. The Lamarckian genetic algorithm was employed for the conformational search.
-
Analysis: The resulting docking poses were clustered and ranked based on their binding energy. The pose with the lowest binding energy and the most favorable interactions was selected for further analysis. A key interaction considered was the salt bridge between the protonated nitrogen of the ligand and the ASP29 residue of the receptor.[6]
Visualizations
The following diagrams illustrate the generalized workflow for computational docking and a conceptual signaling pathway involving the targeted receptors.
Caption: A generalized workflow for computational docking studies.
Caption: Conceptual signaling pathways modulated by this compound ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2,6-Diazaspiro[3.4]octane: A Procedural Guide
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous azaspiro compounds, 2,6-Diazaspiro[3.4]octane and its derivatives are often classified as harmful if swallowed, causing skin irritation, and serious eye irritation or damage.[2][3][4] Therefore, appropriate personal protective equipment must be worn at all times during handling and disposal.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields (conforming to OSHA 29 CFR 1910.133 or EU Standard EN166). A face shield may be necessary for splash hazards. | To protect eyes from potential splashes or aerosols of the chemical.[1][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change immediately if contaminated. | To prevent skin contact and absorption.[1] The choice of glove material should be based on a risk assessment of the specific solvents and reagents being used. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[3][5] | To prevent inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[6][7] Do not dispose of this chemical down the sink or in regular trash.[6][8]
1. Waste Determination and Segregation:
-
Waste Determination: As soon as this compound is deemed a waste (i.e., no longer intended for use), it must be managed as hazardous waste.[7][9]
-
Segregation: Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.[10] Specifically, store it away from acids and oxidizing agents.[10]
2. Container Selection and Labeling:
-
Container: Use a compatible, leak-proof container with a secure screw-on cap.[6][11] The original manufacturer's container is often a suitable choice.[6] If transferring to a new container, ensure it is made of a material that does not react with the chemical.[10]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Harmful," "Irritant").
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[10]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that can hold 110% of the volume of the primary container to capture any potential leaks or spills.[11]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[9][11] Store in a cool, dry, and well-ventilated area, away from sources of ignition if the compound is flammable.[2][5]
Table 2: Waste Accumulation Time and Quantity Limits
| Regulation | Time Limit | Quantity Limit | Action Required |
| Federal (RCRA) | Up to 1 year for partially filled containers in an SAA.[10] | Up to 55 gallons of a single hazardous waste stream. | Request a hazardous waste collection before time or quantity limits are reached.[11] |
| Institutional Policies | May be shorter (e.g., 90 or 150 days).[6][11] | Check with your institution's Environmental Health & Safety (EH&S) department. | Adhere to the stricter of the federal or institutional policies. |
4. Disposal of Contaminated Materials:
-
Solid Waste: Absorbent paper, gloves, and other lab supplies contaminated with this compound should be collected as hazardous solid waste.[11] It is often recommended to double-bag this waste in clear plastic bags for visual inspection.[11]
-
Empty Containers: "Empty" containers that held this compound must be managed carefully. One common procedure is to triple-rinse the container with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous liquid waste.[9] After rinsing, deface the original label and dispose of the container as directed by your institution's EH&S department.[6]
5. Requesting Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[11] Provide them with accurate information about the waste stream.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific hazardous waste management plan and EH&S department for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. mtu.edu [mtu.edu]
- 8. acs.org [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
